Nintedanib 13CD3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C31H33N5O4 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC名 |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1+1D3 |
InChIキー |
CPMDPSXJELVGJG-KQORAOOSSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Nintedanib ¹³CD₃: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive technical overview of Nintedanib (B1663095) ¹³CD₃, a stable isotope-labeled internal standard crucial for the accurate quantification of Nintedanib in biological matrices. This document details its physicochemical properties, provides established experimental protocols for its use, and illustrates the key signaling pathways affected by Nintedanib.
Physicochemical and Analytical Data
Nintedanib ¹³CD₃ is a high-purity, stable isotope-labeled version of Nintedanib, designed for use as an internal standard in quantitative mass spectrometry-based assays.[][2] The incorporation of one ¹³C atom and three deuterium (B1214612) atoms results in a distinct mass shift, enabling clear differentiation from the unlabeled analyte.[] While a specific Certificate of Analysis may vary between suppliers, the following tables summarize typical physicochemical and analytical data.
Table 1: Physicochemical Properties of Nintedanib ¹³CD₃
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀¹³CH₃₀D₃N₅O₄ | [][3] |
| Molecular Weight | 543.64 g/mol | [3] |
| Appearance | Pale Yellow to Yellow Solid | [] |
| Solubility | Soluble in DMSO | [] |
| Storage | Store at -20°C | [] |
Table 2: Representative Analytical Specifications
| Test | Specification |
| Purity (HPLC) | ≥98% |
| Isotopic Purity | ≥99% |
| Identity (¹H NMR, MS) | Conforms to structure |
Experimental Protocols
Nintedanib ¹³CD₃ is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the pharmacokinetic analysis of Nintedanib.[4] The following protocol is a representative example for the quantification of Nintedanib in human plasma.
Protocol: Quantification of Nintedanib in Human Plasma using LC-MS/MS with Nintedanib ¹³CD₃ Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add a known concentration of Nintedanib ¹³CD₃ solution as the internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[5]
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.[5]
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Nintedanib and Nintedanib ¹³CD₃. For example, for Nintedanib, a transition of m/z 540.3 → 113.1 has been reported.[5] The transition for Nintedanib ¹³CD₃ will be shifted accordingly.
3. Calibration and Quantification:
-
Prepare a calibration curve using known concentrations of unlabeled Nintedanib spiked into blank plasma.
-
The concentration of Nintedanib in the study samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.[4]
Mechanism of Action and Signaling Pathways
Nintedanib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[6] It competitively binds to the ATP-binding pocket of these receptors, thereby blocking intracellular signaling cascades that are critical for the proliferation, migration, and survival of various cell types involved in pathological processes like fibrosis and angiogenesis.[6][7] The primary targets of Nintedanib are:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) [6]
-
Fibroblast Growth Factor Receptors (FGFR 1-3) [6]
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β) [6]
The inhibition of these receptors disrupts downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[7]
Below are diagrams illustrating the signaling pathways inhibited by Nintedanib.
References
- 2. Nintedanib 13CD3 [artis-standards.com]
- 3. Nintedanib-13C,d3 I CAS#: I inhibitor for VEGFR1/2/3, FGFR1/2/3 and PDGFRα/β I InvivoChem [invivochem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 7. researchgate.net [researchgate.net]
Isotopic Labeling of Nintedanib: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a potent small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. Isotopic labeling of Nintedanib is a critical process for various research applications, including pharmacokinetic studies, metabolism analysis, and as an internal standard in bioanalytical methods. This technical guide provides a comprehensive overview of the synthesis of deuterated, carbon-13, and nitrogen-15 (B135050) labeled Nintedanib, including proposed experimental protocols, data presentation, and visualization of synthetic pathways.
Data Presentation: Isotopically Labeled Nintedanib Analogs
The following table summarizes the key quantitative data for reported isotopically labeled Nintedanib analogs.
| Compound ID | Isotopic Label | Label Position(s) | Intended Use | Reported Pharmacokinetic Data/Use |
| SKLB-C2201 | Deuterium (B1214612) | Methyl ester group (likely -OCD₃) | Pharmacokinetic studies | Not specified in available abstracts |
| SKLB-C2202 | Deuterium | N-methylpiperazine moiety | Pharmacokinetic studies | Significantly improved pharmacokinetic properties compared to Nintedanib.[1][2] |
| SKLB-C2203 | Deuterium | Both methyl ester and N-methylpiperazine | Pharmacokinetic studies | Not specified in available abstracts |
| Nintedanib-d₃ | Deuterium | N-methyl group of the piperazine (B1678402) moiety (-N(CD₃)) | Internal standard in LC-MS/MS assays | Used for quantification of Nintedanib in plasma samples. |
| Nintedanib-¹³C,d₃ | Carbon-13, Deuterium | One ¹³C and three deuterium atoms on the N-methylpiperazine moiety | Internal standard in bioanalytical methods | Commercially available for use in quantitative analysis by NMR, GC-MS, or LC-MS. |
Experimental Protocols
Detailed experimental protocols for the synthesis of isotopically labeled Nintedanib are not extensively available in the public domain. The following protocols are constructed based on the general synthesis of Nintedanib and known methods for isotopic labeling.
Synthesis of Deuterated Nintedanib (d₃-Nintedanib)
This proposed synthesis aims to introduce a deuterated methyl group at the N-methylpiperazine moiety, a common site for metabolic oxidation.
a) Synthesis of 1-(methyl-d₃)-4-nitropiperazine:
-
To a solution of 1-nitropiperazine (B131163) in a suitable solvent (e.g., acetonitrile), add potassium carbonate.
-
Slowly add iodo(methyl-d₃)methane.
-
Stir the reaction mixture at room temperature overnight.
-
Extract the product with an organic solvent and purify by column chromatography.
b) Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-(methyl-d₃)piperazin-1-yl)acetamide:
-
Reduce the nitro group of 1-(methyl-d₃)-4-nitropiperazine to an amine, for example, by catalytic hydrogenation using Pd/C.
-
Couple the resulting deuterated piperazine derivative with a suitable N-(4-aminophenyl)-N-methylacetamide precursor.
c) Condensation to form d₃-Nintedanib:
-
The final step involves the condensation of the deuterated aniline (B41778) intermediate with the indolinone core of Nintedanib, (Z)-methyl 2-oxo-3-((phenylamino)methylene)indoline-6-carboxylate. This reaction is typically carried out in a high-boiling point solvent like DMF or toluene (B28343) at elevated temperatures.
Synthesis of Carbon-13 Labeled Nintedanib (¹³C-Nintedanib)
This protocol outlines a potential route for introducing a ¹³C label into the N-methylpiperazine moiety.
a) Synthesis of 1-(methyl-¹³C)-piperazine:
-
React piperazine with iodo(methyl-¹³C)methane in the presence of a base such as potassium carbonate in a solvent like acetonitrile.
b) Synthesis of N-(4-nitrophenyl)-N-methyl-2-(4-(methyl-¹³C)piperazin-1-yl)acetamide:
-
Couple the ¹³C-labeled piperazine derivative with a suitable N-(4-nitrophenyl)-N-methylacetamide precursor.
c) Reduction and subsequent condensation:
-
Reduce the nitro group to an amine.
-
Condense the resulting ¹³C-labeled aniline intermediate with the indolinone core of Nintedanib as described for the deuterated analog.
Synthesis of Nitrogen-15 Labeled Nintedanib (¹⁵N-Nintedanib)
This proposed synthesis focuses on incorporating a ¹⁵N atom into the aniline ring of the Nintedanib molecule.
a) Synthesis of 4-nitro-¹⁵N-aniline:
-
Start with a commercially available ¹⁵N-labeled aniline precursor, or synthesize it using established methods for ¹⁵N-labeling of aromatic amines. One possible route involves the nitration of ¹⁵N-acetanilide followed by deprotection.
b) Synthesis of N-methyl-4-nitro-¹⁵N-aniline:
-
Methylate the amino group of 4-nitro-¹⁵N-aniline.
c) Synthesis of N-(4-amino-¹⁵N-phenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide:
-
Reduce the nitro group and couple the resulting ¹⁵N-labeled aniline with the N-methylpiperazine side chain.
d) Condensation to form ¹⁵N-Nintedanib:
-
Condense the ¹⁵N-labeled aniline intermediate with the indolinone core of Nintedanib.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed synthetic pathways for isotopically labeled Nintedanib.
Caption: Proposed synthesis of d₃-Nintedanib.
Caption: Proposed synthesis of ¹³C-Nintedanib.
Caption: Proposed synthesis of ¹⁵N-Nintedanib.
Conclusion
The isotopic labeling of Nintedanib is a valuable tool for advancing research in drug metabolism, pharmacokinetics, and bioanalysis. While detailed experimental protocols for the synthesis of various isotopically labeled analogs are not widely published, this guide provides a foundational understanding of the potential synthetic routes based on established chemical principles. Further research and publication of detailed methodologies will be beneficial to the scientific community.
References
Nintedanib-¹³C,d₃: A Technical Overview for Researchers
Introduction
Nintedanib (B1663095) is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It is primarily recognized for its role as a triple angiokinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[][3] By competitively binding to the ATP-binding pocket of these receptors, nintedanib effectively blocks downstream signaling cascades that are crucial for the proliferation, migration, and survival of various cell types, including fibroblasts and endothelial cells.[1][4][5] This mechanism of action underlies its therapeutic application in conditions such as idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and certain types of cancer.[][6]
Nintedanib-¹³C,d₃ is a stable isotope-labeled analogue of nintedanib.[][7] It is a critical tool in research and drug development, particularly for use as an internal standard in quantitative mass spectrometry-based assays. This allows for the precise and accurate measurement of nintedanib concentrations in biological matrices.
Physicochemical Properties of Nintedanib-¹³C,d₃
| Property | Value | Reference |
| CAS Number | 1624587-84-3 | [8] |
| Synonyms | Nintedanib 13CD3, Nintedanib-d3, [¹³C,²H₃]-BIBF 1120, [¹³C,²H₃]-Intedanib | [][8] |
| Molecular Formula | C₃₀¹³CH₃₀D₃N₅O₄ | [9] |
| Molecular Weight | 543.65 g/mol | [9] |
| Appearance | Pale Yellow to Yellow Solid | [] |
| Solubility | Soluble in DMSO (Sparingly), Methanol (Slightly, Heated) | [][8] |
| Storage | Store at -20°C | [] |
| Purity | ≥95% | [] |
Mechanism of Action
Nintedanib exerts its therapeutic effects by inhibiting key signaling pathways involved in angiogenesis and fibrosis.[6] It competitively blocks the intracellular ATP-binding sites of VEGFR, FGFR, and PDGFR, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[4][10] This disruption of signaling ultimately leads to the inhibition of fibroblast proliferation and migration, key processes in the pathogenesis of fibrotic diseases.[4][10] In addition to its effects on RTKs, nintedanib also inhibits non-receptor tyrosine kinases such as Src, Lck, and Lyn.[1] The inhibition of the Src pathway has been shown to contribute to the reduction of lung fibrosis.[1]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to assess the inhibitory effect of nintedanib on the proliferation of fibroblasts.
-
Cell Seeding : Plate human lung fibroblasts in a 96-well plate at a density of 500 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.[11]
-
Treatment : Replace the medium with fresh medium containing various concentrations of nintedanib (e.g., 0.1 µM, 0.5 µM, 1 µM) or a vehicle control (DMSO).[11] Positive and negative controls, such as serum or growth factor stimulation and serum-free medium, respectively, should be included.[11]
-
Incubation : Incubate the plate for desired time points (e.g., 1, 3, and 7 days).[11]
-
MTT Assay : Add MTT solution to each well and incubate. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Data Analysis : Measure the absorbance at 570 nm using a microplate reader and express the results as a percentage of the vehicle-treated control.[11]
Western Blot Analysis of Receptor Phosphorylation
This protocol is used to determine the effect of nintedanib on the phosphorylation of target receptors.
-
Cell Culture and Starvation : Grow human lung fibroblasts to approximately 80% confluency and then serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.[11]
-
Nintedanib Pre-incubation : Pre-incubate the starved cells with nintedanib (e.g., 400 nM) or a vehicle control for 30 minutes.[11]
-
Stimulation : Stimulate the cells with an appropriate ligand (e.g., 10 ng/mL PDGF-BB, bFGF, or VEGF) for 30 minutes.[11]
-
Cell Lysis and Protein Quantification : Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.[5]
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[5] Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target receptors, followed by incubation with secondary antibodies.[5]
-
Detection and Analysis : Visualize the protein bands using an appropriate detection method and quantify the band intensities to determine the level of receptor phosphorylation.
Quantitative Analysis by LC-MS/MS
This protocol outlines the quantification of nintedanib in biological samples, such as plasma, using Nintedanib-¹³C,d₃ as an internal standard.
-
Sample Preparation : To a known volume of plasma, add a specific amount of Nintedanib-¹³C,d₃ as the internal standard.[12] Deproteinize the sample by adding acetonitrile (B52724) and centrifuge at high speed.[12]
-
LC-MS/MS Analysis : Inject the supernatant into an LC-MS/MS system. Chromatographic separation is typically achieved on a C18 column.
-
Calibration Curve : Prepare calibration standards by spiking known concentrations of nintedanib into blank plasma and processing them in the same manner as the samples.[12] Construct a calibration curve by plotting the ratio of the peak area of nintedanib to the peak area of the internal standard against the concentration of nintedanib.[12]
-
Quantification : Determine the concentration of nintedanib in the plasma samples using the calibration curve.[12]
Quantitative Data
The in vitro efficacy of nintedanib has been evaluated across various cell lines, demonstrating its potent inhibitory activity.
| Cell Line | Type/Origin | Parameter | Value (nmol/L) | Experimental Context | Reference |
| NCI-H1703 | Non-Small Cell Lung Cancer | EC₅₀ | 10 | Growth inhibition | [5] |
| KatoIII | Gastric Cancer | IC₅₀ | 176 | Proliferation inhibition | [5] |
| AN3CA | Endometrial Cancer | EC₅₀ | 152 | Growth inhibition | [5] |
| MFM-223 | Breast Cancer | EC₅₀ | 108 | Growth inhibition | [5] |
| Human Lung Fibroblasts (IPF) | Idiopathic Pulmonary Fibrosis | EC₅₀ | 11 | PDGF-stimulated proliferation | [5] |
| Human Lung Fibroblasts (IPF) | Idiopathic Pulmonary Fibrosis | EC₅₀ | 5.5 | FGF-stimulated proliferation | [5] |
| VEGFR1 | - | IC₅₀ | 34 | Kinase inhibition | [3] |
| VEGFR2 | - | IC₅₀ | 13 | Kinase inhibition | [3] |
| VEGFR3 | - | IC₅₀ | 13 | Kinase inhibition | [3] |
| FGFR1 | - | IC₅₀ | 69 | Kinase inhibition | [3] |
| FGFR2 | - | IC₅₀ | 37 | Kinase inhibition | [3] |
| FGFR3 | - | IC₅₀ | 108 | Kinase inhibition | [3] |
| PDGFRα | - | IC₅₀ | 59 | Kinase inhibition | [3] |
| PDGFRβ | - | IC₅₀ | 65 | Kinase inhibition | [3] |
Conclusion
Nintedanib-¹³C,d₃ is an indispensable tool for the accurate quantification of nintedanib in preclinical and clinical research. Its use as an internal standard ensures the reliability and reproducibility of analytical methods. A thorough understanding of the physicochemical properties, mechanism of action, and relevant experimental protocols of nintedanib is crucial for researchers in the fields of drug development, pharmacology, and analytical chemistry. This technical guide provides a comprehensive overview to support the effective utilization of Nintedanib-¹³C,d₃ in scientific investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 4. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. This compound | 1624587-84-3 [chemicalbook.com]
- 9. Nintedanib 13C,D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
molecular weight of Nintedanib 13CD3
An in-depth analysis of the molecular weight of Nintedanib isotopically labeled with a 13CD3 group reveals a precise mass increase essential for various research applications. This technical guide outlines the calculation of the molecular weight for Nintedanib 13CD3, providing researchers, scientists, and drug development professionals with the foundational data required for quantitative analysis.
Introduction to Isotopic Labeling
Isotopic labeling is a technique used to track the passage of a substance through a system. By replacing an atom with its isotope, which has a different mass but the same chemical properties, researchers can differentiate the labeled molecules from their unlabeled counterparts. In the case of this compound, a methyl group (-CH3) on the Nintedanib molecule is replaced with a methyl group containing a heavy isotope of carbon (¹³C) and three heavy isotopes of hydrogen (Deuterium or D). This labeling is crucial for studies involving mass spectrometry, such as pharmacokinetic analyses, where the labeled compound is used as an internal standard.
Molecular Formula and Weight of Nintedanib
Nintedanib is a small molecule inhibitor of multiple tyrosine kinases. Its chemical and physical properties are well-documented.
For high-precision applications like mass spectrometry, the monoisotopic mass, which is the mass of a molecule calculated using the mass of the most abundant isotope of each element, is the more relevant value.
Calculation of this compound Molecular Weight
The is calculated by determining the mass of the original methyl group (-CH₃) that is being replaced and the mass of the new isotopic methyl group (-¹³CD₃). The difference is then applied to the monoisotopic mass of unlabeled Nintedanib.
The replacement involves substituting one ¹²C atom with one ¹³C atom and three ¹H atoms with three ²H (Deuterium) atoms.
-
Mass of the outgoing -CH₃ group:
-
Mass of one ¹²C atom = 12.000000 Da
-
Mass of three ¹H atoms = 3 * 1.007825 Da = 3.023475 Da
-
Total mass = 15.023475 Da
-
-
Mass of the incoming -¹³CD₃ group:
-
Mass of one ¹³C atom = 13.003355 Da
-
Mass of three ²H (D) atoms = 3 * 2.014102 Da = 6.042306 Da
-
Total mass = 19.045661 Da
-
-
Calculation of the final monoisotopic mass:
-
Monoisotopic mass of this compound = (Monoisotopic mass of Nintedanib) - (Mass of -CH₃) + (Mass of -¹³CD₃)
-
Monoisotopic mass of this compound = 539.253255 Da - 15.023475 Da + 19.045661 Da
-
Monoisotopic mass of this compound = 543.275441 Da
-
This represents a mass shift of +4.022186 Da compared to the unlabeled compound.
Data Summary
The following table summarizes the quantitative data for Nintedanib and its isotopically labeled form.
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Nintedanib | C₃₁H₃₃N₅O₄ | 539.64[2] | 539.253255[1] |
| This compound | C₃₀¹³CH₃₀D₃N₅O₄ | ~543.66 | 543.275441 |
Visualization of Isotopic Substitution
The following diagram illustrates the conceptual replacement of a standard methyl group with an isotopically labeled methyl group on the Nintedanib core structure.
Experimental Protocols
The determination of the is primarily achieved through high-resolution mass spectrometry (HRMS).
Methodology: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with a small percentage of formic acid to promote ionization.
-
Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. Electrospray ionization (ESI) is a common technique used to generate protonated molecular ions [M+H]⁺.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. These instruments have the capability to measure mass-to-charge ratios (m/z) with high accuracy and resolving power.
-
Data Acquisition: The instrument is calibrated using a known standard to ensure mass accuracy. The mass spectrum is then acquired, showing the isotopic distribution of the analyte.
-
Data Analysis: The monoisotopic peak for the [M+H]⁺ ion of this compound is identified. Its measured m/z value is used to confirm the elemental composition and the successful incorporation of the isotopic label. For this compound, the expected m/z for the [M+H]⁺ ion would be approximately 544.282716.
References
In-Depth Technical Guide: Storage and Stability of Nintedanib 13CD3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and degradation pathways of Nintedanib 13CD3. The information is compiled from publicly available research and manufacturer recommendations, offering a valuable resource for professionals working with this isotopically labeled compound.
Storage Recommendations for this compound
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid (powder) and solvent-dissolved forms. These recommendations are based on information from commercial suppliers.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Shipping Conditions: this compound is generally stable at ambient room temperature for the short durations typical of shipping and customs clearance[1].
Stability Profile of Nintedanib under Stress Conditions
The following tables summarize the results from forced degradation studies on Nintedanib under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Hydrolytic Stability
Nintedanib has been shown to be labile under hydrolytic conditions, with degradation observed in acidic, neutral, and alkaline environments[2].
| Condition | Reagent | Temperature | Duration | Observations |
| Acidic Hydrolysis | 0.1 N HCl | 85°C | 30 minutes | Degradation observed.[3] |
| 1 M HCl | Reflux | 12 hours | One degradation product found.[1] | |
| Neutral Hydrolysis | Water | Not specified | Not specified | Labile.[2] |
| Alkaline Hydrolysis | 5 N NaOH | 70°C | 3 hours | Stable, no significant change in peak area.[4] |
| 1 M NaOH | Reflux | 12 hours | Three degradation products found.[1] |
Oxidative Stability
Nintedanib is susceptible to oxidative degradation[2].
| Condition | Reagent | Temperature | Duration | Observations |
| Oxidative | 30% H₂O₂ | 70°C | 3 hours | Stable, no significant change in peak area.[4] |
| 30% H₂O₂ | Room Temp. | 24 hours | Five degradation products found.[1] |
Photolytic and Thermal Stability
Nintedanib has demonstrated stability under photolytic and thermal stress conditions[2][5].
| Condition | Parameters | Duration | Observations |
| Photolytic | 1.2 x 10⁶ lux hours | Not specified | Stable.[5] |
| 200 watt hours / square meter (UV lamp) | Not specified | Stable.[5] | |
| Thermal | 80°C | 8 hours | Stable, no significant change in peak area.[4] |
| 105°C | Up to 48 hours | Stable, no new impurities observed.[5] |
Experimental Protocols
General Protocol for Forced Degradation Studies
The following is a representative protocol for conducting forced degradation studies on Nintedanib, synthesized from methodologies described in the literature[1][3][4][5].
-
Preparation of Stock Solution: Prepare a stock solution of Nintedanib in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1 N HCl.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 N NaOH.
-
Dilute to a final concentration with the mobile phase for analysis.
-
-
Alkaline Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1 N NaOH.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 N HCl.
-
Dilute to a final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 105°C for 48 hours.
-
Separately, reflux a solution of the drug in a suitable solvent at 80°C for 2 hours.
-
For the solid sample, dissolve in a suitable solvent and dilute to the final concentration. For the solution, cool and dilute as necessary.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to a UV lamp (200 watt hours/m²) and/or in a photostability chamber (1.2 million lux hours and 200 watt hours/m²) for a specified duration.
-
Dissolve the exposed solid in a suitable solvent and dilute to the final concentration for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC or UPLC method.
-
Commonly used columns are C18 columns.
-
Mobile phases often consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer with pH adjustment) and an organic solvent (e.g., acetonitrile, methanol).
-
Detection is typically performed using a PDA detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.
-
Visualizations
Nintedanib Signaling Pathway
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). It primarily inhibits platelet-derived growth factor receptors (PDGFR α and β), fibroblast growth factor receptors (FGFR 1-3), and vascular endothelial growth factor receptors (VEGFR 1-3). By blocking these receptors, Nintedanib interferes with downstream signaling pathways crucial for cell proliferation, migration, and angiogenesis.
Caption: Nintedanib's mechanism of action, inhibiting key receptor tyrosine kinases.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability testing of a drug substance like this compound, from sample preparation to data analysis.
Caption: A typical workflow for the stability testing of a drug substance.
References
Methodological & Application
Application Note: Quantitative Analysis of Nintedanib in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nintedanib is a potent, small molecule tyrosine kinase inhibitor (TKI) used in the treatment of idiopathic pulmonary fibrosis (IPF), certain types of non-small cell lung cancer, and other progressive fibrosing interstitial lung diseases.[1][2][3] It functions by targeting key receptors involved in angiogenesis and fibrosis, including Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[1][4] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades, thereby reducing fibroblast proliferation and extracellular matrix deposition.[1]
Given its therapeutic importance, a robust and reliable bioanalytical method for the quantification of Nintedanib in biological matrices is crucial for pharmacokinetic (PK) studies, clinical trials, and therapeutic drug monitoring (TDM).[1][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[2][6][7] The use of a stable isotope-labeled internal standard (SIL-IS), such as Nintedanib-13CD3, is essential for achieving the highest level of accuracy and precision.[8] A SIL-IS mimics the analyte's chemical and physical properties during sample extraction and ionization, effectively correcting for matrix effects and variability in recovery, which is a critical factor for highly protein-bound drugs like Nintedanib.[8][9]
This document provides a detailed protocol for the quantification of Nintedanib in human plasma using Nintedanib-13CD3 as an internal standard, employing a simple protein precipitation sample preparation method followed by UPLC-MS/MS analysis.
Mechanism of Action: Nintedanib Signaling Pathway Inhibition
Nintedanib exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases. This action blocks the phosphorylation of these receptors and interrupts downstream signaling pathways critical for cell proliferation, migration, and fibrosis.
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR, blocking downstream pathways like MAPK and PI3K/AKT.
Detailed Experimental Protocol
Materials and Reagents
-
Reference Standards: Nintedanib (CAS: 656247-17-5), Nintedanib-13CD3 (Internal Standard, IS).
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).
-
Solvents: Acetonitrile (B52724) (ACN) and Water (LC-MS grade), Formic Acid (FA).
-
Chemicals: Sodium Carbonate (Na₂CO₃) (optional, for sample neutralization).[5]
Instrumentation
-
LC System: An Ultra-Performance Liquid Chromatography (UPLC) system.[1][5][6]
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source.[1][5][6]
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Nintedanib and Nintedanib-13CD3 in a suitable solvent (e.g., 80% ACN) to a final concentration of 1 mg/mL.[1][5]
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in 80% ACN.[5]
-
Calibration Standards (CS): Prepare CS by spiking blank human plasma with the appropriate Nintedanib working solutions to achieve a final concentration range (e.g., 2.00–200.00 ng/mL).[5] A typical set of concentrations would be 2, 5, 20, 60, 100, 140, 170, and 200 ng/mL.[5]
-
Quality Control (QC) Samples: Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 5, 100, and 170 ng/mL).[5]
Sample Preparation: Protein Precipitation
This protocol utilizes a straightforward protein precipitation method for its efficiency and suitability for high-throughput analysis.[1][6]
-
Pipette 200 µL of plasma sample (blank, CS, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the Nintedanib-13CD3 internal standard working solution and vortex briefly.[5]
-
(Optional) Add 50 µL of 2 M Sodium Carbonate to neutralize the sample.[5]
-
Add 500 µL of cold acetonitrile to precipitate plasma proteins.[5]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1][5]
-
Carefully transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
LC-MS/MS Analytical Conditions
The following tables summarize the optimized parameters for chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | Zorbax SB-C18 (3.0 x 100 mm, 3.5 µm) or Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1][5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][5] |
| Mobile Phase B | Acetonitrile[1][5] |
| Elution Mode | Isocratic (e.g., 35:65 v/v Water:ACN) or Gradient[5][6] |
| Flow Rate | 0.3 - 0.4 mL/min[1][5] |
| Column Temperature | 40 °C[1][5] |
| Injection Volume | 5 µL[1] |
| Run Time | Approximately 3-5 minutes[1][5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| Capillary Voltage | ~4 kV[1] |
| Dwell Time | 200 ms[1] |
| MRM Transitions | |
| Nintedanib | m/z 540.3 → 113.1[1][7] |
| Nintedanib-13CD3 (IS) | m/z 544.3 → 113.1 (Predicted)¹ |
¹The precursor ion for Nintedanib-13CD3 is predicted based on the addition of one 13C and three deuterium (B1214612) atoms to the parent molecule. The product ion is assumed to be the same as the unlabeled compound, as the fragmentation likely occurs on a part of the molecule that does not contain the isotopic labels.
Bioanalytical Method Validation Summary
The described method has been validated according to regulatory guidelines (e.g., EMA).[5] The performance characteristics are summarized below.
Table 3: Calibration Curve and LLOQ
| Parameter | Result |
|---|---|
| Linearity Range | 2.00 - 200.00 ng/mL[5] |
| Correlation Coefficient (R²) | > 0.999[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2.0 ng/mL[1][5][6] |
Table 4: Accuracy and Precision Data
| QC Level | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (% Bias) |
|---|---|---|---|
| LLOQ | < 5.6%[5] | < 6.8%[5] | Within ±15%[1][5] |
| Low QC | < 3.0%[5] | < 4.6%[5] | Within ±15%[1][5] |
| High QC | < 4.6%[5] | < 5.6%[5] | Within ±15%[1][5] |
Values are compiled from representative studies and demonstrate that the method is accurate and precise within acceptable limits (±15% for standard QCs, ±20% for LLOQ).[1][5]
Experimental Workflow Visualization
The complete analytical process, from sample receipt to final data reporting, is outlined in the following workflow diagram.
Caption: Workflow for the bioanalytical quantification of Nintedanib in plasma.
Conclusion
The LC-MS/MS method detailed in this document provides a rapid, sensitive, and reliable approach for the quantification of Nintedanib in human plasma.[1] The simple protein precipitation sample preparation allows for high-throughput analysis, making it highly suitable for pharmacokinetic evaluations, clinical trials, and therapeutic drug monitoring applications.[1] The incorporation of a stable isotope-labeled internal standard, Nintedanib-13CD3, ensures the highest data quality by correcting for analytical variability. This robust method can be readily implemented in a research or clinical laboratory setting to support drug development and personalized medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. roswellpark.org [roswellpark.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Nintedanib-d3 in Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib (B1663095) is a potent small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF), certain types of non-small cell lung cancer, and other fibrotic diseases.[1][2][3] It targets key pathways in angiogenesis and fibrosis by inhibiting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[4][5][6] Understanding the metabolism of Nintedanib is crucial for characterizing its pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring its safety and efficacy.
This document provides detailed application notes and protocols for the use of isotopically labeled Nintedanib, specifically Nintedanib-13CD3, in metabolite identification studies. The inclusion of a stable isotope-labeled internal standard is best practice for quantitative mass spectrometry-based assays, enabling accurate differentiation and quantification of the parent drug from its metabolites.[7]
Metabolic Profile of Nintedanib
Nintedanib undergoes extensive metabolism, primarily through hydrolytic cleavage by esterases to form its main carboxylic acid metabolite, BIBF 1202.[8][9][10][11][12] This is followed by glucuronidation of BIBF 1202 via UGT enzymes (specifically UGT1A1, UGT1A7, UGT1A8, and UGT1A10).[8][10][11] A minor metabolic pathway involves oxidative demethylation mediated by CYP3A4, contributing to about 5% of the biotransformation.[8][9][10][13] Studies have identified numerous metabolites in various biological matrices, including products of oxidation, demethylation, and glucuronide conjugation.[13][14][15]
Table 1: Major Metabolic Pathways and Metabolites of Nintedanib
| Metabolic Pathway | Enzyme(s) Involved | Metabolite | Relative Abundance |
| Hydrolytic Ester Cleavage | Esterases | BIBF 1202 (free acid) | Major (~25% of metabolism)[8][10] |
| Glucuronidation | UGT1A1, UGT1A7, UGT1A8, UGT1A10 | BIBF 1202 glucuronide | Major circulating metabolite[10][11] |
| Oxidative Demethylation | CYP3A4 | BIBF 1053 | Minor (~5% of metabolism)[8][10] |
| Other Oxidative Modifications | CYP enzymes | Hydroxylated and N-oxide metabolites | Minor[14][15] |
Experimental Protocols
The following protocols describe in vitro and in vivo methods for the identification of Nintedanib metabolites using Nintedanib-13CD3 as an internal standard.
Protocol 1: In Vitro Metabolism of Nintedanib in Human Liver Microsomes (HLM)
Objective: To identify metabolites of Nintedanib formed by hepatic enzymes and to characterize the role of cytochrome P450 enzymes.
Materials:
-
Nintedanib
-
Nintedanib-13CD3
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Nintedanib (e.g., 1 mM) in DMSO.
-
Prepare a stock solution of Nintedanib-13CD3 (e.g., 1 mM) in DMSO to be used as an internal standard.
-
-
Incubation:
-
Pre-warm a suspension of HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding Nintedanib to a final concentration of 1 µM and the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile containing a known concentration of Nintedanib-13CD3 (e.g., 100 nM).
-
Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to detect and identify potential metabolites by comparing the mass spectra of samples with and without the parent drug and by looking for characteristic mass shifts.
-
Protocol 2: In Vivo Metabolite Identification in Rodents
Objective: To identify Nintedanib metabolites in a living organism and to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Materials:
-
Nintedanib
-
Nintedanib-13CD3
-
Male Wistar or Sprague-Dawley rats
-
Vehicle for oral administration (e.g., 0.5% hydroxyethyl (B10761427) cellulose)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., EDTA tubes)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single oral dose of Nintedanib to the rats.
-
-
Sample Collection:
-
House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples via tail vein or cardiac puncture at specified time points into EDTA tubes.
-
Centrifuge the blood samples to obtain plasma.
-
-
Sample Preparation:
-
Plasma: To a known volume of plasma, add three volumes of ice-cold acetonitrile containing Nintedanib-13CD3 as an internal standard. Vortex and centrifuge to precipitate proteins. Collect the supernatant.
-
Urine: Dilute urine samples with water and add Nintedanib-13CD3. Centrifuge to remove any particulates.
-
Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water mixture). Add Nintedanib-13CD3, vortex, and centrifuge. Collect the supernatant.
-
Evaporate the supernatant from all sample types and reconstitute in the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a high-resolution mass spectrometer to identify metabolites. The use of Nintedanib-13CD3 helps to distinguish drug-related material from endogenous matrix components.
-
Visualizations
Nintedanib Signaling Pathway
Caption: Nintedanib inhibits key signaling pathways.
Experimental Workflow for Metabolite Identification
Caption: Workflow for in vivo metabolite identification.
Metabolic Pathway of Nintedanib
Caption: Major metabolic pathways of Nintedanib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Pharmacokinetics of Nintedanib in Subjects With Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis | springermedizin.de [springermedizin.de]
- 13. Metabolic profiling of tyrosine kinase inhibitor nintedanib using metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and characterization of novel metabolites of nintedanib by ultra-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry with in silico toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Tissue Distribution Studies of Nintedanib using Nintedanib-¹³CD₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib (B1663095) is a potent small molecule inhibitor of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. Understanding the tissue distribution of Nintedanib is crucial for evaluating its efficacy and potential off-target effects. This document provides detailed application notes and protocols for conducting tissue distribution studies of Nintedanib in preclinical models, utilizing Nintedanib-¹³CD₃ as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Nintedanib is metabolized primarily through hydrolytic cleavage by esterases to its main metabolite, BIBF 1202.[2] Therefore, the simultaneous quantification of both Nintedanib and BIBF 1202 in tissue samples is essential for a comprehensive pharmacokinetic assessment.
Signaling Pathway of Nintedanib
Nintedanib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of key receptor tyrosine kinases, thereby inhibiting their autophosphorylation and downstream signaling cascades. This ultimately leads to the inhibition of fibroblast proliferation, migration, and differentiation, key processes in the pathogenesis of fibrotic diseases.
Caption: Nintedanib Signaling Pathway Inhibition.
Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from a tissue distribution study of Nintedanib and its metabolite BIBF 1202 in mice following oral administration.
Table 1: Tissue Distribution of Nintedanib in Mice (ng/g or ng/mL)
| Time Point | Plasma | Lung | Liver | Kidney | Spleen | Heart | Brain |
| 0.5 h | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| 1 h | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| 2 h | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| 4 h | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| 8 h | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| 24 h | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
Table 2: Tissue Distribution of BIBF 1202 in Mice (ng/g or ng/mL)
| Time Point | Plasma | Lung | Liver | Kidney | Spleen | Heart | Brain |
| 0.5 h | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| 1 h | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| 2 h | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| 4 h | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| 8 h | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| 24 h | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
Note: The data in these tables are placeholders and should be replaced with experimental results. A study in rats following repeated oral dosing of radiolabelled nintedanib showed a slight accumulation in some tissues.
Experimental Workflow
The overall experimental workflow for a tissue distribution study of Nintedanib is depicted below.
Caption: Experimental Workflow for Nintedanib Tissue Distribution Study.
Experimental Protocols
Animal Dosing and Sample Collection
-
Animals: Male C57BL/6 mice (6-8 weeks old) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Dosing: Administer Nintedanib orally by gavage at a predetermined dose (e.g., 60 mg/kg).[3]
-
Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via cardiac puncture into EDTA-coated tubes.
-
Tissue Harvesting: Immediately following blood collection, perfuse the animals with saline to remove residual blood from the tissues. Harvest tissues of interest (e.g., lung, liver, kidney, spleen, heart, brain), rinse with cold saline, blot dry, and weigh.
-
Storage: Store all plasma and tissue samples at -80°C until analysis.
Tissue Homogenization
-
Preparation: To a pre-weighed tissue sample, add a 4-fold volume of cold phosphate-buffered saline (PBS, pH 7.4).
-
Homogenization: Homogenize the tissue on ice using a high-speed homogenizer until a uniform suspension is obtained.
-
Storage: Store the tissue homogenates at -80°C until analysis.
Sample Preparation for UPLC-MS/MS Analysis
-
Thawing: Thaw plasma and tissue homogenate samples on ice.
-
Aliquoting: Pipette 50 µL of plasma or tissue homogenate into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Nintedanib-¹³CD₃ internal standard working solution (concentration to be optimized based on expected analyte levels) to each sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.[4]
-
Vortexing: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimization: Optimize cone voltage and collision energy for each analyte and the internal standard to achieve maximum sensitivity.
-
Logical Relationship Diagram for Sample Processing
The following diagram illustrates the logical steps and decisions involved in the processing of tissue samples for Nintedanib analysis.
Caption: Logical Flow for Tissue Sample Processing.
Conclusion
This document provides a comprehensive guide for conducting tissue distribution studies of Nintedanib using Nintedanib-¹³CD₃ as an internal standard. The detailed protocols for sample collection, preparation, and UPLC-MS/MS analysis, along with the provided diagrams and data presentation templates, will aid researchers in obtaining accurate and reproducible results. These studies are critical for a thorough understanding of the pharmacokinetic profile of Nintedanib, which is invaluable for its continued development and clinical application.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics [mdpi.com]
- 3. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Nintedanib-13CD3 in Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib (B1663095) is a potent small molecule inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. Understanding the metabolism and pharmacokinetics of Nintedanib is crucial for optimizing its therapeutic efficacy and safety. Nintedanib-13CD3, a stable isotope-labeled version of Nintedanib, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) research, primarily as an internal standard for bioanalytical quantification. This document provides detailed application notes and protocols for the use of Nintedanib-13CD3 in such studies.
Nintedanib's metabolism is primarily characterized by hydrolytic cleavage via esterases to its main metabolite, BIBF 1202.[2][3] This is followed by glucuronidation of BIBF 1202 by UGT enzymes.[3] A minor metabolic pathway involves CYP3A4-mediated oxidation.[3]
Signaling Pathways of Nintedanib
Nintedanib exerts its therapeutic effects by inhibiting key signaling pathways involved in angiogenesis and fibrosis. It competitively binds to the ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby blocking the downstream signaling cascades that promote cell proliferation, migration, and survival.[1]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Nintedanib and a Deuterated Analog (SKLB-C2202) in Mice
| Parameter | Nintedanib | SKLB-C2202 (Deuterated) | Fold Change |
| T1/2 (h) | - | - | ~1.50 |
| Cmax (ng/mL) | - | - | ~2.39 |
| AUC0-t (ng·h/mL) | - | - | ~1.59 |
| AUC0-∞ (ng·h/mL) | - | - | ~1.51 |
| Data derived from a study comparing Nintedanib with a deuterated analog, SKLB-C2202, following a 50 mg/kg oral dose in mice.[4] Specific values for T1/2, Cmax, and AUC were not provided in the source material, only the fold change. |
Table 2: LC-MS/MS Parameters for the Quantification of Nintedanib using Nintedanib-13CD3 as an Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nintedanib | 540.3 | 113.1 |
| BIBF 1202 (metabolite) | 526.3 | 113.0 |
| Nintedanib-d3 (Internal Standard) | Not specified | Not specified |
| Data from a validated bioanalytical method.[5][6] Note: While the use of Nintedanib-d3 as an internal standard is documented, the specific precursor and product ions for this labeled compound were not detailed in the provided search results. Typically, the precursor ion would be shifted by the mass of the isotopes (e.g., +3 Da), and a common product ion would be monitored. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Nintedanib using Human Liver Microsomes (HLM)
This protocol is designed to determine the metabolic stability of Nintedanib and identify its primary metabolites in a controlled in vitro system.
Materials:
-
Nintedanib
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Nintedanib-13CD3 (for use as an internal standard in LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Nintedanib (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Prepare working solutions by diluting the stock solution in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL final protein concentration) in phosphate buffer at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the Nintedanib working solution (e.g., to a final concentration of 1 µM) and the NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the internal standard (Nintedanib-13CD3).
-
Vortex the mixture to precipitate the microsomal proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) at 4°C to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Nintedanib and the formation of its metabolites.
-
Protocol 2: Bioanalytical Method for Nintedanib Quantification in Plasma using UPLC-MS/MS
This protocol details a validated method for the simultaneous determination of Nintedanib and its primary metabolite, BIBF 1202, in plasma, utilizing Nintedanib-13CD3 as the internal standard (IS).[5]
Materials:
-
Plasma samples
-
Nintedanib and BIBF 1202 analytical standards
-
Nintedanib-d3 (Internal Standard)
-
Acetonitrile (chilled)
-
2 M Sodium Carbonate
-
0.1% Formic acid in water
-
UPLC-MS/MS system with a C18 column (e.g., Zorbax SB-C18)
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the Nintedanib-d3 internal standard solution.
-
Vortex the sample briefly.
-
Add 50 µL of 2 M sodium carbonate to neutralize the sample and vortex.
-
Add 500 µL of chilled acetonitrile for protein precipitation.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 3°C.
-
-
LC-MS/MS Analysis:
-
Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject the sample onto the UPLC-MS/MS system.
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18, maintained at 40°C.
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (35:65 v/v).
-
Flow Rate: 0.3 mL/min.
-
Run Time: 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions as specified in Table 2.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of Nintedanib and BIBF 1202 in the unknown samples from the calibration curve.
-
Protocol 3: Representative In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting an in vivo pharmacokinetic study of Nintedanib in rats. Nintedanib-13CD3 would be used as the internal standard during the bioanalysis of plasma samples.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Nintedanib formulation for oral gavage
-
Vehicle control
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Bioanalytical UPLC-MS/MS method as described in Protocol 2
Procedure:
-
Animal Dosing:
-
Acclimatize the rats for at least one week before the study.
-
Fast the animals overnight prior to dosing.
-
Administer Nintedanib orally via gavage at a specified dose (e.g., 60 mg/kg).[7] A control group should receive the vehicle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for Nintedanib and BIBF 1202 concentrations using the validated UPLC-MS/MS method described in Protocol 2, with Nintedanib-13CD3 as the internal standard.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T1/2 using appropriate software (e.g., Phoenix WinNonlin).
-
Conclusion
Nintedanib-13CD3 is an essential tool for the accurate and precise quantification of Nintedanib in biological matrices, which is fundamental for robust drug metabolism and pharmacokinetic research. The protocols provided herein offer a framework for conducting in vitro and in vivo studies to elucidate the metabolic fate and pharmacokinetic profile of Nintedanib. The use of stable isotope-labeled internal standards like Nintedanib-13CD3 is critical for generating high-quality data to support drug development and clinical use.
References
- 1. benchchem.com [benchchem.com]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Troubleshooting & Optimization
Nintedanib-d3 Chromatography Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting issues during the chromatographic analysis of Nintedanib-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak splitting for Nintedanib-d3 in reversed-phase chromatography?
Peak splitting in the chromatography of Nintedanib-d3, a deuterated internal standard, can arise from a variety of factors, much like its non-deuterated counterpart. The most common causes can be grouped into several categories:
-
Column Issues: Problems with the analytical column are a frequent source of peak distortion.[1][2][3][4][5][6] This can include the formation of a void at the column inlet, contamination of the stationary phase, or a blocked column frit.[4][6]
-
Mobile Phase and Sample Solvent Mismatch: A significant difference in the composition and/or pH of the sample solvent compared to the mobile phase can lead to peak splitting.[1][3] Injecting a sample dissolved in a solvent much stronger than the mobile phase is a common culprit.[3]
-
Chemical and Method-Related Factors: The pH of the mobile phase being too close to the pKa of Nintedanib can result in multiple ionization states and, consequently, split peaks.[2] Co-elution with an interfering compound can also manifest as a split or shoulder peak.[2][4]
-
System and Hardware Issues: Problems with the HPLC/UHPLC system itself, such as improper connections, dead volumes, or issues with the injector, can contribute to peak splitting.[6][7]
Q2: Can the deuterium (B1214612) labeling in Nintedanib-d3 itself cause peak splitting?
It is highly unlikely that the deuterium labeling is the direct cause of peak splitting. Deuterated internal standards are designed to be chromatographically similar to the analyte. While a slight difference in retention time (the "isotope effect") can sometimes be observed, it typically results in a slight shift of the entire peak, not splitting into two distinct peaks. The underlying cause of peak splitting is almost always related to the chromatographic conditions or system, rather than the stable isotope labeling itself.[8]
Q3: How can I differentiate between true peak splitting and the co-elution of two different compounds?
This is a critical diagnostic step. One simple way to investigate this is to inject a smaller volume of your sample.[4] If the two peaks begin to resolve into two separate, more distinct peaks, it is likely that you are observing the co-elution of two different compounds. If the peak shape remains split in a similar fashion, the issue is more likely related to a problem with the column, mobile phase, or HPLC system.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak splitting issues observed for Nintedanib-d3.
Step 1: Initial Checks and System Verification
Question: My Nintedanib-d3 peak is splitting. Where do I start?
Answer: Begin with the simplest potential issues before moving to more complex troubleshooting:
-
Check for System Leaks: Ensure all fittings are secure and there are no visible leaks in the system.
-
Verify Mobile Phase Preparation: Confirm that the mobile phase was prepared correctly, including the accurate measurement of all components and proper degassing.[9] Use fresh, high-purity solvents.[2]
-
Inspect the Chromatogram for Clues:
-
Are all peaks splitting? If yes, the problem is likely systemic, pointing towards issues with the mobile phase, a blocked frit, or a problem before the column.[7]
-
Is only the Nintedanib-d3 peak splitting? This suggests an issue specific to that analyte or a co-eluting interference.
-
Step 2: Investigating the Analytical Column
Question: I've checked my system and mobile phase, but the peak splitting persists. Could the column be the problem?
Answer: Yes, the column is a very common source of peak splitting.[5][6]
-
Action 1: Flush the Column: Begin by flushing the column with a strong solvent to remove any potential contaminants. Follow the manufacturer's guidelines for column washing.
-
Action 2: Reverse and Flush: If flushing in the normal direction does not resolve the issue, you can try reversing the column (disconnect it from the detector) and flushing it. This can sometimes dislodge particulates from the inlet frit.
-
Action 3: Test with a Standard Compound: Inject a well-behaved standard compound to check the column's performance. If the standard also shows poor peak shape, it is highly likely the column is compromised.
-
Action 4: Replace the Guard Column: If you are using a guard column, replace it with a new one. A contaminated guard column can cause peak splitting.[2]
Step 3: Optimizing Chromatographic Parameters
Question: My column seems to be in good condition. What method parameters should I investigate for Nintedanib-d3 peak splitting?
Answer: Carefully review and optimize your method parameters.
-
Sample Solvent Composition:
-
Issue: The solvent used to dissolve your Nintedanib-d3 standard may be too strong compared to your initial mobile phase conditions.[3]
-
Solution: Whenever possible, dissolve your standard in the initial mobile phase. If this is not feasible due to solubility, use the weakest solvent possible that still provides good solubility.
-
-
Mobile Phase pH:
-
Issue: The pH of the mobile phase may be too close to the pKa of Nintedanib, causing it to exist in multiple ionization states.[2]
-
Solution: Adjust the pH of your mobile phase to be at least 2 pH units away from the analyte's pKa. For Nintedanib, which is a weak base, using a mobile phase with a lower pH (e.g., with 0.1% formic acid) is common and generally provides good peak shape.[10]
-
-
Temperature:
Quantitative Data Summary
The following tables summarize typical chromatographic conditions used for the analysis of Nintedanib, which can be used as a reference for troubleshooting.
Table 1: Reported HPLC and UPLC-MS/MS Methods for Nintedanib Analysis
| Parameter | Method 1 (UPLC-MS/MS)[10] | Method 2 (RP-HPLC)[11] | Method 3 (RP-HPLC)[12] |
| Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) | C18 | Poroshell C18 (150 mm x 4.5 mm, 3.5 µm) |
| Mobile Phase | 0.1% formic acid in water:acetonitrile (B52724) (35:65 v/v) | Acetonitrile, Methanol, Water, TFA, TEA, OPA, Phosphate buffer | Methanol:Water |
| Flow Rate | 0.3 mL/min | Not specified | Not specified |
| Temperature | 40 °C | Not specified | Ambient |
| Detection | MS/MS | UV | UV at 379.5 nm |
| Injection Volume | Not specified | Not specified | 50 µL |
| Run Time | 5 min | Not specified | Not specified |
Experimental Protocols
Protocol: Reversed-Phase HPLC Analysis of Nintedanib
This protocol provides a general methodology for the analysis of Nintedanib. It should be adapted and optimized for your specific instrumentation and requirements.
1. Materials and Reagents:
-
Nintedanib reference standard[11]
-
Nintedanib-d3 internal standard
-
Methanol (HPLC grade)[11]
-
Water (HPLC grade/Milli-Q)[11]
-
Formic acid (0.1%)[10]
2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm)[10]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water:acetonitrile (35:65 v/v)[10]
-
Flow Rate: 0.3 mL/min[10]
-
Column Temperature: 40 °C[10]
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 380 nm) or MS/MS detection for Nintedanib and Nintedanib-d3.
3. Standard Solution Preparation:
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the Nintedanib and Nintedanib-d3 standards in a suitable solvent (e.g., 80% acetonitrile).[10]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve the desired concentration range.[11]
4. Sample Preparation:
-
Sample preparation will depend on the matrix (e.g., plasma, tissue). For plasma samples, a protein precipitation step with acetonitrile is common.[10]
-
Ensure the final sample is filtered through a 0.45 µm filter before injection.[11]
Visualizations
Caption: Troubleshooting workflow for Nintedanib-d3 peak splitting.
Caption: Logical relationship of potential causes for peak splitting.
References
- 1. echemi.com [echemi.com]
- 2. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. uhplcs.com [uhplcs.com]
- 6. bio-works.com [bio-works.com]
- 7. support.waters.com [support.waters.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Matrix Effects in Nintedanib Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address matrix effects encountered during the quantification of Nintedanib (B1663095) and its metabolites using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Nintedanib quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Nintedanib, by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of Nintedanib and its metabolites.[1][2] For example, endogenous components of plasma, like phospholipids (B1166683), are a common cause of matrix effects.[3]
Q2: What are the common causes of matrix effects in plasma-based Nintedanib assays?
A2: The primary causes of matrix effects in plasma and serum samples are endogenous substances that are co-extracted with Nintedanib.[2] Phospholipids from cell membranes are a major contributor to matrix effects in bioanalytical LC-MS/MS methods.[3][4] Other potential sources of interference include other endogenous matrix components, metabolites, and any concomitant medications the patient may be taking.[2]
Q3: How can I determine if my Nintedanib assay is being affected by matrix effects?
A3: The presence and magnitude of matrix effects can be assessed using several experimental approaches. The two most common methods are the post-extraction spike method and the post-column infusion method.[5][6] The post-extraction spike method provides a quantitative assessment by comparing the analyte response in a pre-extracted blank matrix spiked with the analyte to the response of the analyte in a neat solution.[5] The post-column infusion method offers a qualitative assessment by continuously infusing the analyte into the mass spectrometer while a blank, extracted matrix is injected, revealing regions of ion suppression or enhancement.[2][6]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects for Nintedanib analysis?
A4: An appropriate internal standard is crucial for compensating for matrix effects. Ideally, a stable isotope-labeled (SIL) internal standard of Nintedanib, such as Nintedanib-d3, should be used.[7][8] A SIL IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[7] If a SIL IS is not available, a structural analogue may be used, but it must be demonstrated to effectively track the analyte's behavior.[7]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in Nintedanib quantification.
-
Possible Cause: Significant and variable matrix effects between different sample lots.
-
Troubleshooting Steps:
-
Assess Matrix Effect from Multiple Sources: Evaluate the matrix effect using plasma from at least six different individual sources to determine the variability.[8]
-
Improve Sample Preparation: Simple protein precipitation may not be sufficient to remove interfering phospholipids.[4] Consider more rigorous sample cleanup methods like solid-phase extraction (SPE) or a combination of liquid-liquid extraction (LLE) and SPE.
-
Optimize Chromatography: Modify the chromatographic conditions to separate Nintedanib from the co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Utilize a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a SIL IS (e.g., Nintedanib-d3) to compensate for unpredictable matrix effects.[8]
-
Issue 2: Ion suppression observed for Nintedanib and/or its metabolite BIBF 1202.
-
Possible Cause: Co-elution with phospholipids or other endogenous components that suppress ionization in the positive ion mode.
-
Troubleshooting Steps:
-
Phospholipid Monitoring: Use specific MRM transitions to monitor for the presence of common phospholipids (e.g., precursor ion scan of m/z 184) to confirm if they are co-eluting with your analytes.[3]
-
Enhance Sample Cleanup: Implement a sample preparation method specifically designed to remove phospholipids, such as HybridSPE® or other phospholipid removal plates.[4]
-
Chromatographic Separation: Adjust the HPLC/UPLC method to achieve baseline separation between Nintedanib, its metabolites, and the region where phospholipids elute. Lysophospholipids, which elute earlier in reversed-phase chromatography, are often a significant source of ion suppression.[3]
-
Issue 3: Ion enhancement observed for Nintedanib.
-
Possible Cause: Co-eluting matrix components that enhance the ionization of Nintedanib.
-
Troubleshooting Steps:
-
Thorough Sample Cleanup: Even with advanced extraction techniques, some matrix components may persist. A multi-step cleanup approach can be beneficial for particularly complex matrices.
-
Chromatographic Optimization: As with ion suppression, modifying the chromatography to separate the Nintedanib peak from the region of ion enhancement is a primary strategy.
-
Dilution: If the signal intensity is sufficient, diluting the sample can reduce the concentration of interfering matrix components and minimize their enhancing effect.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Removal of Matrix Interferences
| Sample Preparation Technique | Phospholipid Removal Efficiency | Protein Removal Efficiency | Resulting Matrix Interference |
| Protein Precipitation (PPT) | Low | High | High |
| Solid-Phase Extraction (SPE) | Moderate | Moderate | Moderate |
| HybridSPE® | High | High | Low |
This table summarizes the general effectiveness of different sample preparation techniques in reducing matrix interference, as described in the literature.[4]
Table 2: Typical LC-MS/MS Parameters for Nintedanib Quantification
| Parameter | Setting | Reference |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | [9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | [8][9] |
| Mobile Phase B | Acetonitrile | [8][9] |
| Flow Rate | 0.30 - 0.40 mL/min | [9][10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [8][9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [9] |
| MRM Transition (Nintedanib) | m/z 540.3 → 113.1 | [9] |
| MRM Transition (BIBF 1202) | m/z 526.3 → 113.0 | [9] |
| MRM Transition (IS - Diazepam) | m/z 285.3 → 193.1 | [9] |
| MRM Transition (IS - Nintedanib-d3) | Not specified | [8] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol is adapted from the principles described by Matuszewski et al.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike the analyte and internal standard into the extracted matrix at the same low, medium, and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma from the same six sources at low, medium, and high concentrations, and then perform the extraction.
-
-
Analyze all three sets using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The IS-Normalized MF should be close to 1 for effective compensation.
-
Protocol 2: Qualitative Assessment of Matrix Effects using the Post-Column Infusion Method
This protocol is based on the general procedure for post-column infusion.[6][11]
-
Instrument Setup:
-
Use a T-connector to introduce a constant flow of a solution containing Nintedanib (at a mid-range concentration) into the mobile phase after the analytical column and before the mass spectrometer inlet.
-
The infusion flow rate should be low (e.g., 10-20 µL/min) to minimize dilution of the column effluent.
-
-
Establish a Stable Baseline: Infuse the Nintedanib solution until a stable signal is observed in the mass spectrometer.
-
Inject Extracted Blank Matrix: Inject a sample of extracted blank plasma (prepared using your standard protocol).
-
Monitor the Signal: Observe the Nintedanib signal for any deviations from the stable baseline.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement at that retention time.
-
-
Analyze the Results: This method allows for the identification of retention time windows where co-eluting matrix components cause interference, guiding the optimization of the chromatographic separation.
Mandatory Visualization
Caption: Troubleshooting workflow for matrix effects in Nintedanib quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Nintedanib 13CD3 Signal Intensity Technical Support Center
Welcome to the technical support center for optimizing Nintedanib (B1663095) 13CD3 signal intensity in bioanalytical assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for Nintedanib and its deuterated internal standard?
A1: Successful analysis of Nintedanib and its internal standard, Nintedanib 13CD3, is commonly achieved using a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1][2][3][4] Multiple Reaction Monitoring (MRM) is employed for quantification.[2][3][4]
Table 1: Typical LC-MS/MS Parameters for Nintedanib Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | [2][3][4][5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1][2][3][4][5] |
| Mobile Phase B | Acetonitrile (B52724) | [1][3][6] |
| Flow Rate | 0.30 - 0.40 mL/min | [1][3][5][6] |
| Elution Type | Gradient or Isocratic | [1][2][4][5][6] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][2][3][4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [2][3][4] |
| MRM Transition (Nintedanib) | m/z 540.3 → 113.1 | [2][3][4][7] |
| MRM Transition (IS) | Varies based on IS used (e.g., Diazepam: m/z 285.3 → 193.1) | [2][3][4] |
Q2: My this compound internal standard signal is low or inconsistent. What are the potential causes?
A2: A low or inconsistent signal from your deuterated internal standard can stem from several factors, including issues with sample preparation, matrix effects leading to ion suppression, instrument contamination, or problems with the standard itself.[8][9] A systematic approach is crucial to identify and resolve the root cause.
Q3: What is a matrix effect and how can it affect my this compound signal?
A3: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[10][11][12] In the case of this compound analysis, endogenous components from plasma or tissue samples can suppress the ionization of the internal standard in the ESI source, leading to a reduced signal intensity.[9][10]
Q4: Can the position of the deuterium (B1214612) label on the this compound molecule affect signal stability?
A4: Yes, the stability of the deuterium label is critical. If the deuterium atoms are on exchangeable positions (e.g., -OH, -NH, -COOH groups), they can be replaced by hydrogen atoms from the solvent, leading to a loss of the deuterated standard's signal.[13] It is essential to use internal standards where the labels are on stable, non-exchangeable positions.[13]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Low Signal Intensity
This guide provides a step-by-step approach to troubleshooting low signal intensity of your this compound internal standard.
Caption: Troubleshooting workflow for low this compound signal.
Experimental Protocol: Assessing Matrix Effects
This protocol will help determine if matrix components are suppressing the this compound signal.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound internal standard at the working concentration into a clean solvent (e.g., mobile phase).[13]
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation method.[13] After the final extraction step, spike the this compound internal standard into the extracted matrix at the same concentration as in Set A.[13]
-
-
Analyze both sets of samples using your validated LC-MS/MS method.
-
Compare the peak areas of the this compound in both sets.
Table 2: Interpretation of Matrix Effect Experiment Results
| Observation | Interpretation | Recommended Action |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring.[13] | Optimize chromatography to separate the internal standard from interfering matrix components. Consider sample dilution. |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring.[13] | Similar to ion suppression, chromatographic optimization or sample dilution is recommended. |
| Peak areas in both sets are comparable. | The matrix has a minimal effect on the internal standard's signal.[13] | The issue likely lies with other factors such as instrument performance or sample preparation consistency. |
Guide 2: Addressing Inconsistent Internal Standard Signal
An inconsistent internal standard signal across an analytical run can compromise the accuracy and precision of your results.
Caption: Diagnosing inconsistent internal standard signals.
Experimental Protocol: Sample Preparation by Protein Precipitation
This is a common and rapid method for preparing plasma samples for Nintedanib analysis.[1][6]
-
Sample Aliquoting: To 100-200 µL of plasma sample, add the this compound internal standard solution.[1][2][4][14]
-
Protein Precipitation: Add a sufficient volume of cold acetonitrile (typically 3-4 times the plasma volume) to precipitate the plasma proteins.[1][6]
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase.
Table 3: Common Sample Preparation Methods for Nintedanib
| Method | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix using an organic solvent (e.g., acetonitrile).[1][6] | Fast, simple, and requires minimal method development. | May result in less clean extracts, potentially leading to significant matrix effects. |
| Solid Phase Extraction (SPE) | Analytes are isolated from the matrix based on their physical and chemical properties by passing the sample through a solid-phase cartridge.[14] | Provides cleaner extracts, reducing matrix effects and improving sensitivity. | More time-consuming and requires more extensive method development compared to PPT. |
By following these guides and protocols, researchers can systematically troubleshoot and improve the signal intensity and consistency of this compound in their analytical assays, leading to more reliable and accurate results.
References
- 1. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis | MDPI [mdpi.com]
- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Appraisal of Nintedanib-Loaded Mixed Polymeric Micelles as a Potential Nanovector for Non-Invasive Pulmonary Fibrosis Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. zefsci.com [zefsci.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. roswellpark.org [roswellpark.org]
Technical Support Center: Nintedanib-d3 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Nintedanib-d3 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Nintedanib-d3 and why is it used in bioanalysis?
Nintedanib-d3 is a deuterated isotopologue of Nintedanib, a tyrosine kinase inhibitor. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), Nintedanib-d3 is commonly used as an internal standard (IS).[1] Its chemical structure and properties are nearly identical to Nintedanib, but it has a different mass due to the presence of deuterium (B1214612) atoms. This allows for accurate quantification of Nintedanib in biological samples by correcting for variations during sample preparation and analysis.
Q2: How stable is Nintedanib in human plasma under different storage conditions?
Nintedanib has demonstrated good stability in human plasma under various standard laboratory conditions. Studies have shown that it is stable for at least 4 hours at 30°C and for extended periods when stored frozen.[1] For long-term storage, plasma samples are typically kept at -70°C.[1]
Q3: What are the typical stability tests performed for Nintedanib in biological matrices?
Bioanalytical method validation for Nintedanib typically includes the following stability assessments in plasma:
-
Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte at room temperature for a specified period, often simulating the time samples might be left on a lab bench.[1]
-
Autosampler Stability: Assesses the stability of processed samples in the autosampler under its specific temperature conditions.[1]
-
Freeze-Thaw Stability: Determines the impact of repeated freezing and thawing cycles on the analyte concentration.[1]
-
Long-Term Stability: Evaluates the stability of the analyte in the matrix at a specified low temperature over a prolonged period.
Q4: Is the stability of Nintedanib-d3 expected to be different from that of Nintedanib?
The stability of Nintedanib-d3 is generally expected to be comparable to that of unlabeled Nintedanib. Deuterium substitution is a minor structural modification that does not typically alter the chemical stability of the molecule under standard bioanalytical conditions. However, it is crucial to assess the stability of the internal standard during method validation to ensure it provides reliable quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Nintedanib-d3 | Degradation during sample storage or processing. | Review storage conditions (temperature, duration). Ensure samples are stored at or below -70°C for long-term storage.[1] Minimize time at room temperature during processing. |
| Inefficient extraction. | Optimize the protein precipitation or liquid-liquid extraction procedure. Ensure complete protein precipitation by using chilled acetonitrile (B52724) and adequate vortexing.[1] | |
| High variability in Nintedanib-d3 signal | Inconsistent sample preparation. | Ensure precise and consistent addition of the internal standard to all samples. Use calibrated pipettes. |
| Matrix effects. | Evaluate for matrix effects from different lots of plasma, including hemolyzed and lipemic samples.[1] Consider using a more rigorous sample clean-up method if significant matrix effects are observed. | |
| Unexpected degradation peaks in chromatogram | Exposure to harsh conditions. | Nintedanib is susceptible to degradation under acidic, oxidative, and photolytic conditions.[2] Protect samples from light and avoid exposure to strong acids or oxidizing agents. |
| Thermal degradation. | While generally stable at elevated temperatures for short periods, prolonged exposure should be avoided.[3][4] |
Quantitative Stability Data
The following tables summarize the stability of Nintedanib in human plasma as reported in various studies. The stability of Nintedanib-d3 is expected to be similar.
Table 1: Short-Term and Autosampler Stability of Nintedanib in Human Plasma [1]
| Condition | Temperature | Duration | Concentration (ng/mL) | Accuracy (%) | Precision (% RSD) |
| Short-Term | 30°C | 4 hours | 5.00 (LQC) | Within ±15% of nominal | < 15% |
| 170.00 (HQC) | Within ±15% of nominal | < 15% | |||
| Autosampler | 10 ± 2°C | 18 hours | 5.00 (LQC) | Within ±15% of nominal | < 15% |
| 170.00 (HQC) | Within ±15% of nominal | < 15% |
LQC: Low Quality Control, HQC: High Quality Control
Table 2: Freeze-Thaw Stability of Nintedanib in Human Plasma [1]
| Number of Cycles | Storage Temperature | Thawing Condition | Concentration (ng/mL) | Accuracy (%) | Precision (% RSD) |
| 3 | ≤ -14°C | Room Temperature | 5.00 (LQC) | Within ±15% of nominal | < 15% |
| 170.00 (HQC) | Within ±15% of nominal | < 15% |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Nintedanib and Nintedanib-d3 in Human Plasma[1]
-
Thaw frozen human plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of Nintedanib-d3 internal standard solution.
-
Vortex the sample for a brief period.
-
Add 50 µL of 2 M sodium carbonate to neutralize the sample.
-
Add 500 µL of chilled acetonitrile for protein precipitation.
-
Vortex the mixture vigorously for 30 seconds at 1800 rpm.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 3°C.
-
Transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Stability Assessment
Short-Term (Bench-Top) Stability:
-
Thaw QC samples at room temperature.
-
Keep the samples on the bench-top for the desired duration (e.g., 4 hours).
-
Process and analyze the samples as described in Protocol 1.
-
Compare the results with freshly thawed and processed QC samples.
Freeze-Thaw Stability:
-
Freeze QC samples at ≤ -14°C for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw cycle for the desired number of repetitions (e.g., three cycles).
-
After the final thaw, process and analyze the samples.
-
Compare the results with freshly prepared QC samples that have not undergone freeze-thaw cycles.
Visualizations
Caption: Workflow for Nintedanib-d3 sample preparation and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
troubleshooting poor recovery of Nintedanib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the experimental quantification of Nintedanib (B1663095), with a focus on overcoming poor recovery.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Nintedanib that can affect its recovery?
A1: Nintedanib's recovery is significantly influenced by its pH-dependent solubility and high plasma protein binding. It is poorly soluble in neutral and alkaline aqueous solutions but shows increased solubility under acidic conditions (pH < 3)[1][2][3][4]. Furthermore, Nintedanib is highly lipophilic and extensively binds to plasma proteins, primarily albumin (97.8%)[1][5][6][7][8]. These factors can lead to precipitation and inefficient extraction if not properly addressed during sample preparation.
Q2: Why am I observing low recovery of Nintedanib from plasma or serum samples?
A2: Low recovery from plasma or serum is most commonly due to two factors:
-
High Protein Binding: Nintedanib's strong affinity for albumin (97.8%) prevents its complete extraction into the organic solvent[1][5][6][7][8]. An effective protein precipitation step is crucial to release the drug.
-
Inappropriate pH: If the pH of the sample or the extraction solvent is not acidic, Nintedanib may precipitate out of the solution, leading to significant loss of the analyte[1][2][3][4].
Q3: What is the primary metabolic pathway for Nintedanib, and how can this impact quantification?
A3: The main metabolic pathway for Nintedanib is the hydrolytic cleavage by esterases to form its active metabolite, BIBF 1202[5][6][7][9]. BIBF 1202 is then glucuronidated[5][6][7][9]. A minor portion of Nintedanib is metabolized by CYP450 enzymes, mainly CYP3A4[5][10]. When quantifying Nintedanib, it is essential that the analytical method can distinguish the parent drug from its metabolites to ensure accurate measurement.
Q4: Is Nintedanib stable during sample processing and storage?
A4: Forced degradation studies have shown that Nintedanib is relatively stable under specific acidic, basic, and oxidative stress conditions[11][12][13]. However, prolonged exposure to harsh conditions or inappropriate temperatures during sample preparation and storage can still lead to degradation. It is recommended to process samples promptly and store them at appropriate temperatures (e.g., -80°C) to minimize potential degradation.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of Nintedanib
This is the most common issue encountered. The following steps provide a systematic approach to troubleshoot and improve recovery.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor Nintedanib recovery.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal pH of Sample/Solvent | Nintedanib solubility is pH-dependent, with significantly higher solubility at pH < 3[1][2][3][4]. Acidify your sample (e.g., plasma) and extraction solvent with a small amount of formic acid or trifluoroacetic acid to a pH below 3 before proceeding with extraction. |
| Inefficient Protein Precipitation | Due to high protein binding (97.8%)[1][5][6][7][8], a robust protein precipitation step is critical. Use cold acetonitrile as the precipitating agent, as it is effective in disrupting protein binding and precipitating proteins[14]. A ratio of 3:1 (acetonitrile:plasma) is a good starting point. Vortex thoroughly and centrifuge at high speed to ensure complete protein removal. |
| Adsorption to Labware | Nintedanib's lipophilic nature can cause it to adsorb to plastic surfaces. Use low-retention polypropylene (B1209903) tubes and pipette tips. Silanized glass vials can also be considered for storing extracts. |
| Incomplete Extraction from the Matrix | If using liquid-liquid extraction (LLE), ensure the chosen organic solvent has appropriate polarity and that vortexing/mixing is sufficient for complete partitioning. For solid-phase extraction (SPE), ensure the sorbent is appropriate for a lipophilic, weakly basic compound and that the wash and elution steps are optimized. |
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC/LC-MS
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | Nintedanib has basic properties (pKa ≈ 7.9)[15] and can exhibit secondary interactions with residual silanols on the stationary phase, leading to peak tailing. Use a mobile phase with a low pH (e.g., 0.1% formic acid) to ensure the analyte is in its protonated form. Employing a high-purity, end-capped C18 column is also recommended[16][17][18]. |
| Mobile Phase Issues | Inconsistent mobile phase preparation can lead to shifting retention times. Ensure accurate pH adjustment and thorough mixing of the mobile phase components. Degas the mobile phase before use. |
| Column Degradation | Over time, column performance can degrade. If peak shape deteriorates, try washing the column according to the manufacturer's instructions or replace it with a new one. |
Data Presentation
Table 1: Physicochemical Properties of Nintedanib
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₃₃N₅O₄ | [19] |
| Molecular Weight | 539.636 g/mol | [19] |
| pKa | 7.9 | |
| logP | 3.7 | [20] |
| Aqueous Solubility | pH-dependent; 2.8 mg/mL in water (intrinsic pH 5.7), increases at pH < 3, very low at neutral/alkaline pH. | [2][3][4][21] |
| Plasma Protein Binding | 97.8% (primarily to albumin) | [1][5][7][8] |
Experimental Protocols
Protocol 1: Nintedanib Extraction from Human Plasma using Protein Precipitation
This protocol is a standard method for extracting Nintedanib from plasma for quantification by LC-MS/MS.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Spike 100 µL of plasma with an internal standard (e.g., Nintedanib-d3).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
-
Protein Precipitation:
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Protocol 2: RP-HPLC Method for Nintedanib Quantification
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Nintedanib analysis[12][13][16][18][22][23][24].
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A common ratio is 60:40 (aqueous:organic)[18].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
Signaling Pathway
Nintedanib is a multi-targeted tyrosine kinase inhibitor. It competitively binds to the ATP-binding pocket of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs), thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and angiogenesis[5][6][7][8][25].
Caption: Nintedanib's mechanism of action on key signaling pathways.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Nintedanib esylate | 656247-18-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib | springermedizin.de [springermedizin.de]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic profiling of tyrosine kinase inhibitor nintedanib using metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. jocpr.com [jocpr.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of nintedanib esylate RP-HPLC method [wisdomlib.org]
- 17. mdpi.com [mdpi.com]
- 18. crsubscription.com [crsubscription.com]
- 19. Nintedanib - Wikipedia [en.wikipedia.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. researchgate.net [researchgate.net]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. nintedanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Nintedanib 13CD3 Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Nintedanib (B1663095) 13CD3 internal standard in their experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for variability in the Nintedanib 13CD3 internal standard (IS) signal?
A1: Variability in the IS signal is a common issue in LC-MS/MS bioanalysis and can stem from several factors. These can be broadly categorized into issues related to sample preparation, chromatographic conditions, and mass spectrometer performance. Specific potential causes include inconsistent sample extraction, matrix effects, improper storage and handling of the standard, or instrument-related fluctuations.[1][2]
Q2: What is isotopic cross-talk and could it be an issue with this compound?
A2: Isotopic cross-talk occurs when the isotopic clusters of the analyte (Nintedanib) and the stable isotope-labeled internal standard (this compound) overlap. This can lead to inaccuracies in quantification. For this compound, which has a mass difference of +4 Da from the unlabeled compound (one 13C and three deuterium (B1214612) atoms), the potential for overlap with the natural isotopic abundance of Nintedanib should be evaluated. High-resolution mass spectrometry can help to distinguish between the analyte and the internal standard.[3]
Q3: Could the this compound standard be contaminated with unlabeled Nintedanib?
A3: Yes, this is a possibility with any stable isotope-labeled standard. Incomplete isotopic labeling during synthesis can result in a small amount of the unlabeled compound being present in the internal standard stock.[4] This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ). It is crucial to assess the purity of the internal standard.
Q4: How stable is Nintedanib and what are its main degradation products?
A4: Nintedanib is known to be labile under certain stress conditions. Forced degradation studies have shown that it is susceptible to acidic, neutral, and alkaline hydrolysis, as well as oxidation.[5][6][7][8][9] It is relatively stable under thermal and photolytic stress.[5][6][8] The main degradation products are formed through hydrolytic cleavage of the methyl ester and oxidation of the piperazine (B1678402) ring.[8][9] Knowledge of these degradation pathways is important as these products could potentially interfere with the analysis.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Q: I am observing unexpected peaks in my chromatogram when analyzing samples with this compound. What are the potential sources and how can I investigate them?
A: Unexpected peaks can originate from multiple sources, including the internal standard, the sample matrix, or the analytical system.
Potential Causes and Troubleshooting Steps:
-
Contamination in the Internal Standard:
-
Unlabeled Nintedanib: The IS may contain a small percentage of unlabeled Nintedanib. To check this, inject a high concentration of the this compound standard solution and monitor the mass transition for unlabeled Nintedanib.
-
Synthesis-Related Impurities: The synthesis of the labeled standard may result in minor impurities. Review the certificate of analysis (CoA) provided by the manufacturer for any reported impurities.
-
-
Degradation Products:
-
This compound, like unlabeled Nintedanib, can degrade if not stored or handled properly. Ensure the standard is stored under the recommended conditions (typically protected from light and moisture at a low temperature). Prepare fresh working solutions regularly.
-
Forced degradation studies on Nintedanib have identified several degradation products.[5][6][7][8][9] If your storage or experimental conditions are harsh, you may be observing these.
-
-
Matrix Components:
-
Biological matrices are complex and can contain numerous endogenous compounds that may interfere with your analysis. To assess this, process and inject a blank matrix sample (without the IS) and a zero sample (matrix with IS only).[10]
-
-
System Contamination:
-
Carryover from previous injections or contamination of the mobile phase or LC system can introduce unexpected peaks. Inject a series of solvent blanks to check for system cleanliness.
-
Issue 2: High Variability or Poor Reproducibility of the Internal Standard Signal
Q: The peak area of my this compound internal standard is highly variable between injections. What should I do?
A: High variability in the internal standard response can compromise the accuracy and precision of your assay. A systematic investigation is required to identify the root cause.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Sample Preparation:
-
Pipetting Errors: Ensure all pipettes are properly calibrated and that pipetting techniques are consistent, especially for the addition of the IS to the samples.
-
Extraction Inefficiency: If using protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), ensure the procedure is optimized and consistently applied to all samples.
-
-
Matrix Effects:
-
Matrix components can suppress or enhance the ionization of the internal standard in the mass spectrometer source.[1] This effect can vary between different lots of matrix and between individual samples.
-
To investigate matrix effects, perform a post-extraction addition experiment. Compare the IS response in a neat solution to the response when spiked into an extracted blank matrix.
-
-
Instrument Instability:
-
Fluctuations in the mass spectrometer's performance can lead to a drifting IS signal. Monitor system suitability by injecting a standard solution at regular intervals during the analytical run.
-
Check for a stable spray in the ESI source and ensure that the source and ion optics are clean.
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Nintedanib Analysis
| Parameter | Setting |
| LC Column | C18 (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm)[10] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileIsocratic: 35:65 (A:B)[10] |
| Flow Rate | 0.3 mL/min[10] |
| Column Temperature | 40 °C[10] |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Mass Transitions | Nintedanib: m/z 540.3 → 113.1this compound: m/z 544.3 → 117.1 |
| Internal Standard | Nintedanib-d3[10] or Diazepam[11] have been used. |
Note: These are example parameters and should be optimized for your specific instrumentation and application.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common method for extracting Nintedanib from plasma samples.
-
Aliquoting: To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of this compound internal standard working solution (concentration will depend on the assay sensitivity).
-
Vortex: Vortex the samples for 10 seconds to ensure thorough mixing.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each sample.
-
Vortex: Vortex vigorously for 1 minute to precipitate the proteins.[11]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in mobile phase to improve sensitivity.
-
Injection: Inject a suitable volume of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Protocol 2: Assessment of Internal Standard Purity
This protocol helps to determine if the this compound standard is contaminated with unlabeled Nintedanib.
-
Prepare a High-Concentration IS Solution: Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration significantly higher than that used in your assay (e.g., 1 µg/mL).
-
LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
-
Data Acquisition: Acquire data by monitoring the MRM transitions for both this compound (e.g., m/z 544.3 → 117.1) and unlabeled Nintedanib (e.g., m/z 540.3 → 113.1).
-
Data Analysis:
-
Integrate the peak area for the unlabeled Nintedanib transition.
-
Calculate the percentage of unlabeled Nintedanib in the IS by comparing its response to the response of a known concentration of a certified Nintedanib reference standard.
-
The acceptable level of unlabeled analyte in the IS depends on the assay's LLOQ and accuracy requirements.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. sciforum.net [sciforum.net]
- 8. A stability indicating method development and... | F1000Research [f1000research.com]
- 9. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
reducing ion suppression for Nintedanib analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the analysis of Nintedanib (B1663095).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Nintedanib analysis, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Nintedanib analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate) reduce the ionization efficiency of the analyte of interest, in this case, Nintedanib.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, ion suppression can result in underestimation of the Nintedanib concentration.[1]
Q2: How can I detect ion suppression in my Nintedanib analysis?
A2: A common method to detect ion suppression is the post-column infusion experiment.[3] This involves infusing a constant flow of a Nintedanib standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of Nintedanib indicates the presence of co-eluting matrix components that are causing ion suppression.[3] Another approach is to compare the peak area of Nintedanib in a standard solution with that of a post-extraction spiked sample; a significantly lower peak area in the spiked sample suggests ion suppression.
Q3: What are the primary sources of ion suppression in biological samples?
A3: The primary sources of ion suppression in biological matrices like plasma or serum are endogenous components such as phospholipids (B1166683), salts, and proteins.[1] Exogenous substances, such as polymers leached from plasticware, can also contribute to this effect.[2] These molecules can compete with Nintedanib for ionization in the MS source.
Troubleshooting Common Problems
Problem 1: Low or inconsistent Nintedanib signal intensity.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solution:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner sample extract.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate Nintedanib from the ion-suppressing components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.[4]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this may also decrease the Nintedanib signal, so a balance must be found.[5]
-
Problem 2: Poor reproducibility of results between samples.
-
Possible Cause: Variable matrix effects across different sample lots.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Nintedanib-d3, is the gold standard for compensating for matrix effects.[6] Since it co-elutes with Nintedanib and experiences similar ion suppression, the ratio of the analyte to the internal standard remains consistent, leading to more accurate and precise quantification.[4]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[4]
-
Problem 3: Gradual decrease in signal intensity over a run sequence.
-
Possible Cause: Accumulation of matrix components in the LC column or MS ion source.
-
Solution:
-
Implement a Column Wash Step: Incorporate a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components from the column.
-
Optimize Ion Source Parameters: Regularly clean and maintain the ion source. Adjusting parameters like temperature and gas flows can sometimes help mitigate the build-up of contaminants.
-
Use a Diverter Valve: Program a diverter valve to direct the flow to waste during the elution of highly interfering components (e.g., at the beginning and end of the chromatogram) to prevent them from entering the mass spectrometer.
-
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical in minimizing ion suppression. Below is a summary of commonly used techniques for Nintedanib analysis and their reported performance.
| Sample Preparation Method | Principle | Recovery of Nintedanib (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile), and the supernatant containing the analyte is analyzed.[7] | >98%[8] | 85.1% - 87.0%[7] | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other interferences, leading to higher matrix effects.[5] |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | 96% - 106%[9] | Generally lower than PPT.[5] | Provides cleaner extracts and can concentrate the analyte. | More time-consuming and expensive than PPT; requires method development. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases based on its solubility, separating it from matrix components. | Not explicitly reported for Nintedanib, but generally provides clean extracts. | Generally lower than PPT.[10] | Can provide very clean extracts. | Can be labor-intensive, may require larger solvent volumes, and emulsion formation can be an issue. |
Experimental Protocols
1. Protein Precipitation (PPT) Protocol for Nintedanib in Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method for the determination of Nintedanib and its metabolite in human plasma.[6]
-
Materials:
-
Human plasma samples
-
Nintedanib and Nintedanib-d3 (internal standard) stock solutions
-
Acetonitrile (ACN)
-
2 M Sodium Carbonate
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Nintedanib-d3).
-
Add 200 µL of the extraction mixture (acetonitrile neutralized with 2 M sodium carbonate).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. Solid-Phase Extraction (SPE) General Protocol
While a specific SPE protocol for Nintedanib was not detailed in the search results, a general workflow is provided below. Method development and optimization would be required for the specific application.
-
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode)
-
SPE vacuum manifold or positive pressure processor
-
Human plasma samples
-
Nintedanib and internal standard stock solutions
-
Methanol (B129727) (for conditioning and elution)
-
Aqueous buffer (for equilibration and washing)
-
Collection tubes
-
-
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibration: Pass 1 mL of the equilibration buffer (e.g., 2% formic acid in water) through the cartridge. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1 mL of a wash solution (e.g., 5% methanol in water) through the cartridge to remove unretained interferences.
-
Elution: Elute Nintedanib with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nintedanib - Wikipedia [en.wikipedia.org]
- 3. Reduction in extraction efficiency of charged particles from the ion source as the cause of matrix effects in the GC-MS analysis of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.unibo.it [cris.unibo.it]
- 10. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Nintedanib Assays Utilizing a ¹³CD₃ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Nintedanib (B1663095) in biological matrices, with a focus on the cross-validation of an assay employing a ¹³CD₃-labeled internal standard. The use of stable isotope-labeled internal standards, such as ¹³CD₃-Nintedanib, is a cornerstone of robust quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering superior accuracy and precision by compensating for variability in sample preparation and matrix effects.
The Critical Role of Stable Isotope-Labeled Internal Standards
In LC-MS/MS-based bioanalysis, an ideal internal standard (IS) co-elutes with the analyte and experiences similar ionization efficiency, thereby correcting for variations during sample processing and analysis.[1] Stable isotope-labeled (SIL) internal standards are the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1][2] While deuterium-labeled standards (e.g., Nintedanib-d3) are commonly used, ¹³C-labeled standards can offer advantages by minimizing the potential for chromatographic separation from the analyte, which can sometimes occur with deuterium (B1214612) labeling.[1] The ¹³CD₃ label introduces a distinct mass shift, enabling precise differentiation from the endogenous analyte in mass spectrometry.[3]
Experimental Protocols
A validated LC-MS/MS method for Nintedanib quantification in human plasma serves as the foundation for this guide. The following protocol is a synthesis of established methodologies.[4][5][6][7]
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add the ¹³CD₃-Nintedanib internal standard.
-
Precipitate proteins by adding 345 µL of acetonitrile (B52724).[6]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[6]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Column: Zorbax SB-C18, 100 mm × 3.0 mm, 3.5 µm or Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm[4][7]
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (35:65, v/v)[4]
-
Flow Rate: 0.3 mL/min[4]
-
Column Temperature: 40°C[4]
-
Injection Volume: 20 µL[6]
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[7]
-
MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.1[7]
-
¹³CD₃-Nintedanib: The transition would be adjusted based on the increased mass due to the label.
-
Performance Comparison of Validated Nintedanib Assays
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for Nintedanib quantification in human plasma, demonstrating the expected performance of a well-validated assay.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Method A[4] | 2.00–200.00 | 2.00 | 0.9991 |
| Method B[5] | 0.500 - 250 | 0.500 | Not Reported |
| Method C[6] | 15–750 | Not Reported | >0.99 |
| Method D[7] | 0.5 - 500 | 0.1 - 1.0 | Not Reported |
Table 2: Accuracy and Precision
| Method Reference | QC Concentrations (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery or % Bias) |
| Method A[4] | LLOQ, Low, Mid, High | < 4.53% | < 6.72% | 98.0–114.2% |
| Method B[5] | 2.00, 20.0, 185 | Not Reported | 4.30 - 5.50% | 101 - 109% |
| Method C[6] | Low, Mid, High | < 15% | < 15% | 85–115% |
| Method D[7] | Low, Mid, High | < 10.8% | < 10.8% | 85-115% |
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for employing a stable isotope-labeled internal standard.
Caption: Experimental workflow for Nintedanib quantification.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The cross-validation of a Nintedanib assay using a ¹³CD₃-labeled internal standard against established methods demonstrates a commitment to high-quality bioanalytical data. The presented data from various validated methods underscore the performance that can be expected from a robust LC-MS/MS assay. The use of a stable isotope-labeled internal standard like ¹³CD₃-Nintedanib is crucial for mitigating analytical variability, ensuring the generation of reliable pharmacokinetic data essential for drug development and clinical research. The detailed protocols and performance metrics in this guide provide a solid foundation for researchers to develop and validate their own high-performance Nintedanib assays.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. roswellpark.org [roswellpark.org]
- 6. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Internal Standards for Nintedanib Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Nintedanib (B1663095), the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of Nintedanib 13CD3, a stable isotope-labeled (SIL) internal standard, with other commonly used non-deuterated internal standards. The performance of these standards is evaluated based on published experimental data from various bioanalytical methods.
The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability throughout the analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in LC-MS/MS-based quantification due to their high degree of similarity to the analyte.
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of this compound (reported as Nintedanib-d3) and other structural analog internal standards from published literature. While a direct head-to-head comparison in a single study is not available, this compilation of data from validated methods allows for an objective assessment.
Table 1: Performance Data for Nintedanib-d3 as an Internal Standard[1]
| Parameter | Nintedanib | BIBF 1202 (Metabolite) |
| Linearity Range (ng/mL) | 2.00–200.00 | 2.00–200.00 |
| Correlation Coefficient (r²) | 0.9991 | 0.9957 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.00 | 2.00 |
| Within-Run Precision (%RSD) at LLOQ | 2.96% | 5.51% |
| Between-Run Precision (%RSD) at LLOQ | 4.53% | 6.72% |
| Within-Run Accuracy at LLOQ | 102.2–107.3% | 104.3–114.2% |
| Between-Run Accuracy at LLOQ | 98.0–101.8% | 99.1–104.9% |
| Recovery | 83.73–87.27% | 71.65–72.64% |
Table 2: Performance Data for Other Internal Standards
| Internal Standard | Linearity Range | Correlation Coefficient (r²) | Precision (%RSD) | Accuracy/Recovery | Reference |
| Diazepam | 1.0-200 ng/mL (Nintedanib) | >0.99 | <10.8% | -11.9% to 10.4% | [1] |
| p-Nitrophenol | 10-50 µg/mL | 0.9988 | <0.543% | 99.87-100.08% / 99.91% | [2][3] |
Experimental Protocols
Method Using Nintedanib-d3 as Internal Standard[1]
-
Sample Preparation: Protein precipitation of human plasma samples with an acetonitrile (B52724) extraction mixture.
-
Chromatography: UPLC-MS/MS with a Zorbax SB-C18 column. Isocratic elution with a mobile phase of 0.1% formic acid in water and acetonitrile (35:65 v/v) at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Positive-ion mode electrospray ionization (ESI) with multiple reaction monitoring (MRM).
Method Using Diazepam as Internal Standard[2]
-
Sample Preparation: Protein precipitation of rat plasma samples.
-
Chromatography: UPLC-MS/MS with an Acquity UPLC BEH C18 column. Gradient elution with a mobile phase of acetonitrile and 0.1% formic acid in water at a flow rate of 0.30 mL/min.
-
Mass Spectrometry: Triple quadrupole tandem mass spectrometer with positive electrospray ionization and MRM.
Method Using p-Nitrophenol as Internal Standard[3][4]
-
Sample Preparation: Precipitation of Nintedanib in human plasma using acetonitrile.
-
Chromatography: RP-HPLC with a C18 column. Mobile phase of Ammonium format buffer and Acetonitrile (28.19:71.81 v/v) with the buffer pH at 3.
-
Detection: UV detection.
Visualization of Analytical Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of Nintedanib using an internal standard.
Caption: A generalized workflow for the bioanalytical quantification of Nintedanib using an internal standard.
Discussion
The data presented highlights the advantages of using a stable isotope-labeled internal standard like this compound. The close structural and physicochemical similarity between the SIL internal standard and the analyte generally leads to more effective compensation for matrix effects and variations in extraction recovery and ionization efficiency. This is often reflected in superior accuracy and precision, which is crucial for regulated bioanalysis and therapeutic drug monitoring.
While structural analog internal standards like diazepam and p-nitrophenol have been successfully used in validated methods, their different chemical properties can lead to variations in chromatographic retention and response to matrix effects compared to Nintedanib. This can potentially compromise the accuracy of the results, especially in complex biological matrices.
References
Nintedanib-¹³CD₃ for Inter-Laboratory Comparison: A Performance Guide
This guide provides a comprehensive comparison of Nintedanib-¹³CD₃ and other internal standards used in the quantitative analysis of Nintedanib (B1663095). It is intended for researchers, scientists, and drug development professionals to facilitate inter-laboratory comparison and support the selection of the most appropriate internal standard for their analytical needs. The data presented is compiled from various validated bioanalytical methods.
Introduction to Nintedanib and the Need for Standardized Analysis
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[1] Accurate and precise quantification of Nintedanib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[2] However, inter-laboratory variability in analytical results can pose a significant challenge.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a widely accepted strategy to minimize analytical variability and improve the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS/MS) methods.[5][6]
Nintedanib-¹³CD₃ is a stable isotope-labeled version of Nintedanib, designed to serve as an ideal internal standard. This guide compares its theoretical advantages with the reported performance of other commonly used internal standards, such as deuterated Nintedanib (Nintedanib-d3, Nintedanib-d8) and non-isotope labeled compounds.
Comparative Performance Data
The following tables summarize the performance characteristics of various analytical methods for Nintedanib quantification, highlighting the internal standards used. While a direct inter-laboratory comparison study for Nintedanib-¹³CD₃ is not publicly available, the data presented allows for an objective assessment of different internal standards based on single-laboratory validations.
Table 1: Performance of Nintedanib Bioanalytical Methods Using Different Internal Standards
| Parameter | Method 1 (Nintedanib-d3) | Method 2 (Diazepam) | Method 3 (p-nitrophenol) | Method 4 (Unspecified IS) |
| Internal Standard | Nintedanib-d3[2] | Diazepam[7] | p-nitrophenol[8][9] | Unspecified[1] |
| Analytical Method | UPLC-MS/MS[2] | UPLC-MS/MS[7] | RP-HPLC[8][9] | LC-MS/MS[1] |
| Matrix | Human Plasma[2] | Rat Plasma[7] | Human Plasma[8][9] | Human Plasma (EDTA)[1] |
| Linearity Range | 2.00–200.00 ng/mL[2] | 1.0–200 ng/mL | 10 - 50 µg/mL[8][9] | 0.500 - 250 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[2] | Not Reported | > 0.998[9] | Not Reported |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL[2] | 1.0 ng/mL[7] | 10 µg/mL[9] | 0.500 ng/mL[1] |
| Accuracy (% Bias) | Within ±15%[2] | -11.9% to 10.4%[7] | 99.87% to 100.08%[9] | 101% - 109% (QC)[1] |
| Precision (% RSD) | < 15%[2] | < 10.8%[7] | < 0.543%[9] | 4.30% - 5.50% (QC)[1] |
| Recovery | Not explicitly stated | Not explicitly stated | 99.91%[9] | Not explicitly stated |
Note: The use of a stable isotope-labeled internal standard like Nintedanib-d3 is generally preferred in LC-MS/MS analysis to compensate for matrix effects and variability in sample preparation, which non-isotope labeled standards like diazepam and p-nitrophenol may not fully account for.[5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are representative protocols for Nintedanib analysis.
Protocol 1: UPLC-MS/MS Method for Nintedanib in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of Nintedanib and its active metabolite.[2]
-
Sample Preparation: Protein precipitation is performed using an acetonitrile-based extraction mixture.[2]
-
Internal Standard: Nintedanib-d3 is used as the internal standard.[2]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Protocol 2: RP-HPLC Method for Nintedanib in Human Plasma
This protocol outlines a method for the estimation of Nintedanib in human plasma using a non-isotope labeled internal standard.[8][9]
-
Sample Preparation: Deproteinization of the plasma sample is achieved by adding acetonitrile as a precipitating agent.[8][9]
-
Internal Standard: p-nitrophenol is used as the internal standard.[8][9]
-
Chromatographic Conditions:
-
Detection: UV detection[10]
Visualizations
Signaling Pathways Inhibited by Nintedanib
Nintedanib functions as a triple angiokinase inhibitor, targeting key receptor tyrosine kinases involved in tumorigenesis and fibrosis.[11]
Caption: Nintedanib inhibits key receptor tyrosine kinases.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of Nintedanib in a biological matrix using an internal standard.
Caption: Bioanalytical workflow for Nintedanib quantification.
Principle of Internal Standard Quantification
This diagram explains the logical relationship of how a stable isotope-labeled internal standard is used to correct for analytical variability.
Caption: Role of an internal standard in quantification.
References
- 1. roswellpark.org [roswellpark.org]
- 2. mdpi.com [mdpi.com]
- 3. Nintedanib for non-IPF progressive pulmonary fibrosis: 12-month outcome data from a real-world multicentre observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Bioanalytical Method Validation for Nintedanib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Nintedanib (B1663095) in biological matrices. Nintedanib, a potent tyrosine kinase inhibitor, is a key therapeutic agent in the treatment of idiopathic pulmonary fibrosis (IPF), certain non-small cell lung cancers, and other fibrotic and neoplastic diseases.[1][2] Accurate and reliable quantification of Nintedanib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.
This document outlines the performance of various analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs. Detailed experimental protocols and visual representations of the Nintedanib signaling pathway and a general bioanalytical method validation workflow are also provided.
Comparison of Validated Bioanalytical Methods for Nintedanib
Several analytical methods have been developed and validated for the quantification of Nintedanib in biological matrices, primarily human and rat plasma. The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
Below is a summary of the performance characteristics of different validated methods.
| Method | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Accuracy (%) | Precision (% RSD) | Reference |
| LC-MS/MS | Human Plasma (EDTA) | 0.500 - 250 | 0.500 | 106 (101 - 109) | 4.88 (4.30 - 5.50) | [3] |
| UPLC-MS/MS | Human Plasma | 2.00 - 200.00 | 2.00 | 98.0 - 114.2 | 2.96 - 6.72 | [4] |
| RP-HPLC | Pharmaceutical Formulation | 1 - 30 (µg/mL) | Not Specified | 100.45 | 0.0810 - 0.1938 | [5] |
| RP-HPLC | Pharmaceutical Dosage Form | 1 - 30 (µg/mL) | Not Specified | 98.06 - 99.32 | Not Specified | [6] |
| UPLC-UV | Rat and Human Plasma | 15 - 750 | 15 | Not Specified | Not Specified | [7] |
Experimental Protocols
LC-MS/MS Method for Nintedanib in Human Plasma
This method offers high sensitivity and selectivity for the quantification of Nintedanib in human plasma.
Sample Preparation:
-
A solid-phase extraction (SPE) procedure is typically employed to extract Nintedanib and an internal standard from the plasma matrix.[3]
-
Alternatively, protein precipitation with acetonitrile (B52724) can be used.[4]
Chromatographic Conditions:
-
HPLC Column: C18 column (e.g., Zorbax SB-C18).[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing a modifier like formic acid.[3][4]
-
Flow Rate: Typically around 0.3 - 0.5 mL/min.[4]
Mass Spectrometric Detection:
-
Detection Type: Tandem Mass Spectrometry (MS/MS).[3]
-
Ionization Mode: Positive-ion mode electrospray ionization (ESI).[4]
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Nintedanib and its internal standard.
RP-HPLC Method for Nintedanib in Pharmaceutical Formulations
This method is suitable for the quality control analysis of Nintedanib in pharmaceutical dosage forms.[6][8]
Sample Preparation:
-
Capsules or tablets are accurately weighed, and the powder is dissolved in a suitable diluent, followed by sonication and filtration to obtain a clear solution.[5]
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic solvent (e.g., Acetonitrile) in an isocratic mode.[5][8]
-
Detection: UV detection at a specific wavelength (e.g., 265 nm or 379.5 nm).[5][6]
Nintedanib Signaling Pathway
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[9] It competitively binds to the ATP-binding pocket of these receptors, inhibiting their autophosphorylation and blocking downstream signaling cascades.[10][11] The primary targets of Nintedanib are Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[10][11][12] By inhibiting these pathways, Nintedanib effectively reduces fibroblast proliferation, migration, and angiogenesis.[10][11]
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is essential to ensure its reliability and reproducibility for the intended application. The process follows a series of steps as outlined by regulatory guidelines.
Caption: General workflow for bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. roswellpark.org [roswellpark.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crsubscription.com [crsubscription.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pardon Our Interruption [pro.boehringer-ingelheim.com]
A Comparative Guide to Nintedanib-13CD3 and Deuterated Nintedanib Internal Standards for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of Nintedanib (B1663095), a potent tyrosine kinase inhibitor, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and reliable results with liquid chromatography-mass spectrometry (LC-MS). The choice between a carbon-13 and deuterium-labeled standard can significantly impact assay performance. This guide provides an objective comparison of Nintedanib-13CD3 and a generic deuterated Nintedanib standard, supported by experimental data and established principles in bioanalysis.
Core Performance Characteristics: Nintedanib-13CD3 vs. Deuterated Nintedanib
The ideal internal standard should exhibit identical physicochemical properties to the analyte to ensure it behaves consistently during sample preparation, chromatography, and ionization. Here, ¹³C-labeled standards generally offer a distinct advantage over their deuterated counterparts.
| Feature | Nintedanib-13CD3 (¹³C and ²H Labeled) | Deuterated Nintedanib (²H Labeled) | Rationale & Implications |
| Isotopic Stability | High | Variable | Nintedanib-13CD3 incorporates stable ¹³C atoms into the carbon backbone and deuterium (B1214612) on a methyl group, which is generally stable. Deuterium atoms in other positions can be prone to back-exchange with hydrogen from the sample matrix or solvent, potentially compromising the standard's integrity.[1][2] |
| Chromatographic Co-elution | Excellent | Potential for Shift | The physicochemical properties of ¹³C-labeled standards are virtually identical to the native analyte, resulting in perfect co-elution. Deuterated standards can sometimes elute slightly earlier due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[3][4] This can lead to inaccurate quantification if the analyte and internal standard are affected differently by matrix effects at slightly different retention times.[3] |
| Mass Shift | +4 Da (¹³C and 3x²H) | Variable (typically +3 to +8 Da) | Provides a clear mass difference from the unlabeled analyte (Nintedanib, MW: 539.6 g/mol ) for unambiguous detection in the mass spectrometer. |
| Potential for Isotopic Interference | Lower | Higher | The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. While the natural abundance of deuterium is lower, the potential for in-source fragmentation and H-D exchange can complicate spectra.[1] |
| Cost | Generally Higher | Typically Lower | The synthesis of ¹³C-labeled compounds is often more complex and expensive.[1] |
Impact of Deuteration on Nintedanib's Pharmacokinetic Properties
While the primary focus of this guide is on the use of labeled Nintedanib as an internal standard in bioanalysis, it is noteworthy that deuteration can also be employed to alter the pharmacokinetic profile of a drug. A study on a deuterated derivative of Nintedanib, SKLB-C2202, demonstrated significantly improved pharmacokinetic properties compared to the parent compound. This illustrates the potential of isotopic substitution to enhance a drug's metabolic stability.
| Parameter | Nintedanib | Deuterated Nintedanib (SKLB-C2202) | Fold Increase |
| t₁/₂ (h) | 4.25 ± 0.58 | 6.37 ± 0.73 | ~1.50 |
| Cₘₐₓ (ng/mL) | 325.6 ± 45.7 | 778.9 ± 98.2 | ~2.39 |
| AUC₀-t (ng·h/mL) | 1876.4 ± 265.1 | 2983.5 ± 345.8 | ~1.59 |
| AUC₀-∞ (ng·h/mL) | 1925.7 ± 289.3 | 2907.6 ± 376.4 | ~1.51 |
Data from a pharmacokinetic study in mice following a 50 mg/kg oral dose.[3]
This data suggests that strategic deuteration at metabolically active sites can slow down the rate of metabolism, leading to a longer half-life and increased drug exposure.[3]
Experimental Protocols
Bioanalytical Method for Nintedanib Quantification using a Stable Isotope-Labeled Internal Standard
This section outlines a typical LC-MS/MS method for the quantification of Nintedanib in human plasma, adaptable for use with either Nintedanib-13CD3 or a deuterated Nintedanib standard.
1. Sample Preparation (Protein Precipitation) [5]
-
To 180 µL of blank human plasma, spike 20 µL of the appropriate working solution of Nintedanib to prepare calibration standards and quality controls.
-
Add a known concentration of the internal standard (Nintedanib-13CD3 or deuterated Nintedanib) working solution.
-
Precipitate proteins by adding an extraction mixture (e.g., acetonitrile (B52724) neutralized with 2 M sodium carbonate).[5]
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions [5]
-
LC System: UPLC system
-
Column: Zorbax SB-C18, 100 mm × 3.0 mm, 3.5 µm
-
Mobile Phase: 0.1% formic acid in water and acetonitrile (35:65 v/v) with isocratic elution[5]
-
Flow Rate: 0.3 mL/min[5]
-
Column Temperature: 40 °C[5]
-
Injection Volume: Appropriate for the system sensitivity
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.1[6]
-
Nintedanib-d3: m/z 543.3 → 116.1 (example for a +3 Da shift)
-
Nintedanib-13CD3: m/z 544.3 → 116.1 (example for a +4 Da shift)
-
3. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.[5]
Visualizations
Nintedanib Signaling Pathway
Nintedanib is a triple angiokinase inhibitor that targets receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). By competitively binding to the ATP-binding pocket of these kinases, it blocks downstream signaling cascades involved in fibrosis and angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Nintedanib: A Comparative Analysis Across Species for Research and Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nintedanib's performance in various species, supported by experimental data. The information is presented to facilitate a deeper understanding of its translational properties from preclinical models to human applications.
Nintedanib is a potent small-molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1] Its efficacy in mitigating fibrotic processes has been established in human clinical trials and is supported by extensive preclinical research in various animal models. This document offers a comparative analysis of Nintedanib's pharmacokinetics, efficacy, and associated experimental protocols across humans, monkeys, rats, and mice.
Quantitative Data Summary
The following tables summarize key quantitative data for Nintedanib across different species, allowing for a direct comparison of its pharmacokinetic and efficacy profiles.
Table 1: Comparative Pharmacokinetic Parameters of Nintedanib
| Parameter | Human | Monkey | Rat | Mouse |
| Plasma Protein Binding (%) | ~98[1] | 91–93[1] | >97[1] | >97[1] |
| Time to Maximum Concentration (Tmax) (h) | 2–4[1] | Data not available | ~1.5 | ~1.0 |
| Terminal Elimination Half-life (t½) (h) | 10–15[1][2] | Data not available | ~10.5 | ~9.8 |
| Absolute Bioavailability (%) | ~4.7 | Data not available | Data not available | Data not available |
| Primary Metabolism | Hydrolytic ester cleavage followed by glucuronidation[1][2] | Not explicitly detailed, but likely similar to humans | Hydrolytic ester cleavage and other pathways[1] | Hydrolytic ester cleavage and other pathways |
| Primary Elimination Route | Fecal/biliary (>90%)[2] | Not explicitly detailed | Fecal/biliary | Fecal/biliary |
Note: Animal pharmacokinetic parameters can vary based on study design, dosage, and formulation.
Table 2: Efficacy of Nintedanib in Preclinical Fibrosis Models
| Model | Species | Key Efficacy Endpoints | Reference |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | Reduced lung collagen content, improved histological fibrosis scores. | [3][4][5] |
| Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis | Mouse | Decreased liver fibrosis, inflammation, and necrosis.[6][7] | [6][7] |
| Unilateral Ureteral Obstruction (UUO) Renal Fibrosis | Mouse | Attenuated renal fibrosis and inflammation. |
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and metabolic processes related to Nintedanib.
Caption: Nintedanib inhibits key pro-fibrotic signaling pathways.
Caption: A typical experimental workflow for preclinical fibrosis studies.
Caption: Nintedanib undergoes two main metabolic steps before excretion.
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely utilized model to assess the efficacy of anti-fibrotic compounds.
-
Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used.
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal dose of bleomycin (typically 1.5-3.0 U/kg) in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Nintedanib Administration: Nintedanib is administered orally by gavage, often at doses of 30-60 mg/kg, once or twice daily. Treatment can be prophylactic (starting at or before bleomycin administration) or therapeutic (starting 7-14 days after bleomycin challenge).
-
Efficacy Assessment: On day 14 or 21, mice are euthanized, and lungs are harvested.
-
Histology: Lung tissue is fixed, sectioned, and stained with Masson's trichrome to visualize and quantify collagen deposition. The severity of fibrosis is often assessed using the Ashcroft scoring method.
-
Biochemical Analysis: The total lung collagen content is determined by measuring the hydroxyproline (B1673980) concentration in lung homogenates.
-
Molecular Analysis: The expression of pro-fibrotic genes (e.g., Col1a1, Acta2) and proteins (e.g., α-SMA) is quantified by qPCR and Western blotting, respectively.
-
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
This model is a standard for inducing chronic liver injury and fibrosis.
-
Animals: C57BL/6 mice (male, 8-10 weeks old).
-
Induction of Fibrosis: CCl₄, diluted in a vehicle like corn oil, is administered via intraperitoneal injection (0.5-1.0 mL/kg) twice weekly for 4-8 weeks.
-
Nintedanib Administration: Nintedanib is given orally by gavage at doses typically ranging from 30-60 mg/kg daily.
-
Efficacy Assessment: At the end of the treatment period, blood and liver tissue are collected.
-
Serum Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.
-
Histology: Liver sections are stained with Sirius Red to visualize and quantify collagen deposition.
-
Biochemical and Molecular Analysis: Liver hydroxyproline content is measured, and the expression of fibrotic markers like α-SMA and TGF-β1 is assessed.
-
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
The UUO model induces rapid and progressive renal fibrosis.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Fibrosis: Under anesthesia, the left ureter is ligated at two points and cut between the ligatures. The contralateral kidney serves as an internal control.
-
Nintedanib Administration: Oral gavage of Nintedanib (e.g., 60 mg/kg daily) is initiated, often on the day of or a few days after surgery.
-
Efficacy Assessment: Kidneys are harvested at 7-14 days post-surgery.
-
Histology: Kidney sections are stained with Masson's trichrome or Sirius Red to assess interstitial fibrosis.
-
Immunohistochemistry and Western Blotting: The expression of fibrotic markers such as fibronectin, collagen I, and α-SMA is evaluated.
-
Bioanalytical Method for Nintedanib Quantification in Plasma
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile (B52724). An internal standard (e.g., a deuterated form of Nintedanib) is added to ensure accuracy.
-
Chromatographic Separation: The supernatant is injected onto a C18 reversed-phase column. A gradient elution with a mobile phase of acetonitrile and water containing 0.1% formic acid is used to separate Nintedanib from other plasma components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with a positive electrospray ionization source is used for detection. Specific precursor-to-product ion transitions for Nintedanib and the internal standard are monitored for quantification. This method provides high sensitivity and specificity.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of buprenorphine following intravenous and intramuscular administration in male rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of the cytolytic anti‐CD38 human monoclonal antibody TAK‐079 in monkey – model assisted preparation for the first in human trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Oxymorphone in Titi Monkeys (Callicebus spp.) and Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
